Product packaging for cis-Moschamine(Cat. No.:CAS No. 193224-24-7)

cis-Moschamine

Cat. No.: B3034581
CAS No.: 193224-24-7
M. Wt: 352.4 g/mol
InChI Key: WGHKJYWENWLOMY-CLTKARDFSA-N
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Description

cis-Moschamine is a natural product found in Centaurea arenaria, Centaurea cyanus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O4 B3034581 cis-Moschamine CAS No. 193224-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKJYWENWLOMY-CLTKARDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of cis-Moschamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Moschamine, a geometric isomer of the naturally occurring N-feruloylserotonin (trans-Moschamine), is an indole alkaloid with potential pharmacological significance. While the physicochemical and biological properties of the more stable trans-isomer have been partially characterized, data specifically pertaining to this compound is limited in publicly available literature. This technical guide consolidates the known information for the trans-isomer, provides detailed hypothetical and established experimental protocols for the synthesis, separation, and characterization of this compound, and presents a putative signaling pathway based on the activity of its trans-isomer.

Physicochemical Properties

Table 1: Physicochemical Properties of Moschamine Isomers

Propertytrans-Moschamine (N-Feruloylserotonin)This compound (Predicted/Inferred)Data Source
Molecular Formula C₂₀H₂₀N₂O₄C₂₀H₂₀N₂O₄[1]
Molecular Weight 352.38 g/mol 352.38 g/mol [1]
Melting Point 115-117 °CExpected to be lower than the trans-isomer.[1]
Boiling Point Not availableExpected to be higher than the trans-isomer.General Principle
Solubility Soluble in DMSO. Predicted aqueous solubility of 0.0078 g/L.Expected to have higher solubility in polar solvents (e.g., water, ethanol) than the trans-isomer. Soluble in DMSO.General Principle
pKa (Strongest Acidic) 9.39 (Phenolic hydroxyl)Expected to be similar to the trans-isomer, with minor shifts possible due to conformational changes.[1]
pKa (Strongest Basic) 1.21 (Indole nitrogen)Expected to be similar to the trans-isomer.[1]

Experimental Protocols

Synthesis and Separation of this compound

A plausible route for obtaining this compound is through the photoisomerization of the more stable and commercially available trans-isomer, followed by chromatographic separation.

1. Photochemical Isomerization:

  • Objective: To convert trans-Moschamine to a mixture of cis and trans isomers.

  • Protocol:

    • Dissolve trans-Moschamine in a suitable solvent that does not absorb significantly at the irradiation wavelength (e.g., degassed acetonitrile or methanol).

    • Irradiate the solution with a UV lamp at a wavelength corresponding to the π-π* transition of the cinnamoyl moiety (typically around 300-360 nm).

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until a photostationary state (a constant ratio of cis to trans isomers) is reached.

2. HPLC Separation of Isomers:

  • Objective: To isolate this compound from the isomeric mixture.

  • Protocol:

    • Employ a reversed-phase HPLC system with a C18 column.

    • Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the elution profile using a UV detector at a wavelength where both isomers have significant absorbance. The less polar trans-isomer is expected to have a longer retention time than the more polar cis-isomer.

    • Collect the fraction corresponding to the this compound peak.

    • Confirm the identity and purity of the isolated cis-isomer using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Protocols

1. Melting Point Determination:

  • Apparatus: Capillary melting point apparatus.

  • Protocol:

    • A small, dry sample of this compound is packed into a capillary tube.

    • The tube is placed in the heating block of the apparatus.

    • The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

2. Solubility Determination (Shake-Flask Method):

  • Objective: To determine the equilibrium solubility of this compound in a given solvent.

  • Protocol:

    • An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, buffer of specific pH) in a sealed flask.

    • The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • The suspension is filtered or centrifuged to separate the undissolved solid.

    • The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

3. pKa Determination (Spectrophotometric Method):

  • Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in this compound.

  • Protocol:

    • Prepare a series of buffer solutions with a range of known pH values.

    • Dissolve a constant amount of this compound in each buffer solution.

    • Measure the UV-Vis absorbance spectrum of each solution.

    • The pKa value is determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Biological Activity and Signaling Pathway

The biological activity of this compound has not been extensively studied. However, its trans-isomer, Moschamine, has been reported to exhibit inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] Furthermore, Moschamine can suppress cyclic adenosine monophosphate (cAMP) formation by binding to 5-HT1 receptors.[2] It is plausible that this compound may exhibit similar or distinct biological activities due to its different three-dimensional structure, which could affect its binding affinity to target proteins.

Below is a diagram illustrating the known signaling pathway of trans-Moschamine.

Signaling_Pathway_of_trans_Moschamine cluster_camp trans_Moschamine trans-Moschamine receptor_5HT1 5-HT1 Receptor trans_Moschamine->receptor_5HT1 Binds to cox_enzymes COX-1 / COX-2 trans_Moschamine->cox_enzymes Inhibits adenylyl_cyclase Adenylyl Cyclase receptor_5HT1->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Response pka->cellular_response Phosphorylates targets prostaglandins Prostaglandins cox_enzymes->prostaglandins Produces

Caption: Known signaling pathway of trans-Moschamine.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow start Start: trans-Moschamine photoisomerization Photochemical Isomerization (UV Irradiation) start->photoisomerization mixture Mixture of cis- and trans-Moschamine photoisomerization->mixture hplc HPLC Separation (Reversed-Phase) mixture->hplc cis_fraction Collect this compound Fraction hplc->cis_fraction trans_fraction Collect trans-Moschamine Fraction hplc->trans_fraction characterization Physicochemical Characterization cis_fraction->characterization biological_assay Biological Activity Assays cis_fraction->biological_assay melting_point Melting Point Determination characterization->melting_point solubility Solubility Assay characterization->solubility pka pKa Determination characterization->pka nmr_ms Structural Confirmation (NMR, MS) characterization->nmr_ms end End: Characterized this compound characterization->end biological_assay->end

Caption: General workflow for this compound synthesis and analysis.

References

The Enigmatic Cis-Moschamine: A Technical Guide to its Natural Occurrence and Isolation from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-Moschamine, a naturally occurring indole alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and isolation of this compound from plant sources. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound, from its botanical origins to its extraction and purification. This document synthesizes available data on its presence in the plant kingdom, outlines detailed experimental protocols for its isolation, and explores its potential biological significance. All quantitative data is presented in structured tables for clarity, and complex experimental workflows are visualized through detailed diagrams.

Natural Occurrence of this compound

This compound has been identified as a constituent of the seeds of Centaurea cyanus L., commonly known as cornflower, belonging to the Asteraceae family.[1] While its trans-isomer, moschamine, has been reported in other species, the definitive natural occurrence of this compound has been specifically documented in Centaurea cyanus.

Analysis of a methanol extract of the seeds of Centaurea cyanus revealed the presence of four indole alkaloids: moschamine, this compound, centcyamine, and cis-centcyamine.[1] This finding underscores the importance of this plant species as the primary known source for the isolation of this compound.

Table 1: Natural Occurrence of this compound

Plant SpeciesFamilyPlant PartReference
Centaurea cyanus L.AsteraceaeSeeds[1]

Note: To date, quantitative data on the concentration and yield of this compound from Centaurea cyanus seeds has not been reported in the reviewed scientific literature.

Isolation and Purification of this compound

The isolation of this compound from its natural source requires a multi-step process involving extraction and chromatographic separation. The following protocol is a detailed methodology based on the successful isolation of indole alkaloids from Centaurea cyanus seeds.[1]

Extraction of Indole Alkaloids

The initial step involves the extraction of the crude alkaloid mixture from the plant material.

Experimental Protocol: Methanolic Extraction of Centaurea cyanus Seeds

  • Plant Material Preparation: Air-dried and finely ground seeds of Centaurea cyanus are used as the starting material.

  • Solvent Extraction: The ground seeds are subjected to exhaustive extraction with methanol at room temperature. This can be achieved by maceration or Soxhlet extraction.

  • Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the separation of this compound from the complex crude extract.[1] This technique allows for the separation of the cis and trans isomers of moschamine.

Experimental Protocol: Preparative RP-HPLC Separation of this compound

  • Instrumentation: A preparative HPLC system equipped with a UV detector is required.

  • Column: A reversed-phase C18 column is suitable for the separation of these indole alkaloids.

  • Mobile Phase: A gradient elution system of methanol and water is typically employed. The specific gradient profile needs to be optimized to achieve baseline separation of the isomers.

  • Detection: The elution profile is monitored at a wavelength suitable for the detection of indole alkaloids, typically around 280 nm.

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The definitive identification of the isolated compound as this compound is achieved through comprehensive spectroscopic analysis, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Table 2: Summary of Isolation and Purification Parameters for this compound

ParameterDescription
Plant Source Centaurea cyanus seeds
Extraction Solvent Methanol
Extraction Method Maceration or Soxhlet
Primary Separation Technique Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 silica gel
Mobile Phase Methanol-water gradient
Detection UV at ~280 nm
Structure Elucidation MS, 1H NMR, 13C NMR

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the isolation and purification process for this compound.

Isolation_Workflow Start Dried & Ground Centaurea cyanus Seeds Extraction Exhaustive Methanolic Extraction Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract RP_HPLC Preparative RP-HPLC (C18 Column, MeOH/H2O gradient) Crude_Extract->RP_HPLC Fraction_Collection Fraction Collection (UV Detection at 280 nm) RP_HPLC->Fraction_Collection Isolated_Fractions Fractions containing This compound Fraction_Collection->Isolated_Fractions Purity_Analysis Purity Assessment (Analytical HPLC) Isolated_Fractions->Purity_Analysis Structure_Elucidation Structure Elucidation (MS, NMR) Purity_Analysis->Structure_Elucidation Final_Product Pure this compound Structure_Elucidation->Final_Product

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathways and Biological Activity

While specific studies on the signaling pathways of this compound are limited, research on its isomer, moschamine, provides valuable insights into its potential biological activities and mechanisms of action. Moschamine has been shown to possess anti-inflammatory properties.[2]

One study demonstrated that moschamine inhibits the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is achieved by suppressing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The underlying mechanism involves the inactivation of the activator protein-1 (AP-1) and signal transducer and activator of transcription 1/3 (STAT1/3) signaling pathways.

Given the structural similarity, it is plausible that this compound may exhibit similar anti-inflammatory effects through the modulation of these pathways. However, dedicated research is required to confirm this hypothesis.

Signaling_Pathway cluster_0 Cellular Response LPS LPS Cell_Membrane Macrophage Cell Membrane AP1 AP-1 Activation Cell_Membrane->AP1 STAT1_3 STAT1/3 Activation Cell_Membrane->STAT1_3 COX2_iNOS COX-2 & iNOS Gene Expression AP1->COX2_iNOS STAT1_3->COX2_iNOS Inflammatory_Mediators Pro-inflammatory Mediators (PGE2, NO) COX2_iNOS->Inflammatory_Mediators cis_Moschamine This compound (Hypothesized) cis_Moschamine->AP1 Inhibition (Hypothesized) cis_Moschamine->STAT1_3 Inhibition (Hypothesized)

References

A Technical Guide to Elucidating the Biosynthetic Pathway of cis-Moschamine in Centaurea cyanus

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the complete biosynthetic pathway leading to cis-Moschamine in Centaurea cyanus has not been fully elucidated in publicly available scientific literature. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals on the putative pathway and the experimental methodologies required for its discovery and characterization.

Introduction

Centaurea cyanus, commonly known as cornflower, produces a variety of secondary metabolites, including the phenylpropenoic acid amide this compound. Phenylpropenoic acid amides, also known as hydroxycinnamic acid amides (HCAAs), are a diverse group of plant natural products with a range of biological activities. Moschamine and its isomers are of interest for their potential pharmacological properties. The elucidation of their biosynthetic pathway is crucial for understanding their regulation, and for enabling metabolic engineering approaches to enhance their production.

This document outlines a putative biosynthetic pathway for this compound based on known analogous pathways for HCAAs and general alkaloid biosynthesis.[1][2] It further details a systematic approach for the experimental validation of this pathway, integrating metabolomic, transcriptomic, and functional genomic techniques.

Putative Biosynthetic Pathway of this compound

This compound is N-(Z)-feruloylserotonin. Its biosynthesis is proposed to originate from two primary metabolic pathways: the shikimate pathway, leading to the formation of L-Tryptophan and L-Phenylalanine. These amino acids serve as precursors for the serotonin and ferulic acid moieties, respectively.

The proposed pathway can be divided into three main branches:

  • Formation of Serotonin from L-Tryptophan: This involves two enzymatic steps: hydroxylation of L-tryptophan to 5-hydroxytryptophan, followed by decarboxylation to yield serotonin.

  • Formation of Feruloyl-CoA from L-Phenylalanine: This is part of the general phenylpropanoid pathway.[3][4][5] It involves the deamination of L-phenylalanine to cinnamic acid, followed by a series of hydroxylations and methylations, and finally activation to its Coenzyme A ester, Feruloyl-CoA.

  • Condensation and Isomerization: Serotonin and Feruloyl-CoA are condensed by an N-acyltransferase to form trans-Moschamine. A subsequent isomerization step is postulated to yield the cis-isomer.

cis_Moschamine_Putative_Biosynthesis cluster_serotonin Serotonin Moiety cluster_feruloyl Feruloyl Moiety (Phenylpropanoid Pathway) L-Tryptophan L-Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan L-Tryptophan->5-Hydroxytryptophan Tryptophan Hydroxylase (TPH) Serotonin Serotonin 5-Hydroxytryptophan->Serotonin Aromatic Amino Acid Decarboxylase (AADC) trans-Moschamine trans-Moschamine Serotonin->trans-Moschamine L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid Phenylalanine Ammonia-Lyase (PAL) p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid Cinnamate 4-Hydroxylase (C4H) p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4-Coumarate: CoA Ligase (4CL) Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA p-Coumaroyl Shikimate Transferase (HCT) & Coumaroyl 3'-Hydroxylase (C3'H) Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA Caffeoyl-CoA O-Methyltransferase (CCoAOMT) Feruloyl-CoA->trans-Moschamine Serotonin N-acyltransferase (SNAT) This compound This compound trans-Moschamine->this compound Isomerase (?) Omics_Integration_Workflow cluster_metabolomics Metabolomics cluster_transcriptomics Transcriptomics M_Sample Plant Tissues (e.g., high vs. low producers) M_Extract Metabolite Extraction M_Sample->M_Extract M_Analyze LC-MS/MS Analysis M_Extract->M_Analyze M_Identify Identify Differentially Accumulated Metabolites (e.g., this compound & precursors) M_Analyze->M_Identify Correlation Correlation Analysis & Pathway Mapping (KEGG) M_Identify->Correlation Metabolite Profiles T_Sample Plant Tissues (same as metabolomics) T_Extract RNA Extraction T_Sample->T_Extract T_Analyze RNA-Seq T_Extract->T_Analyze T_Identify Identify Differentially Expressed Genes (DEGs) T_Analyze->T_Identify T_Identify->Correlation Gene Expression Profiles Candidates Candidate Gene List (e.g., putative PAL, 4CL, TPH, SNAT) Correlation->Candidates Co-expressed with This compound levels Validation Functional Characterization Candidates->Validation Gene_Function_Workflow Start Candidate Gene from RNA-Seq Clone Clone Gene into Expression Vector Start->Clone Express Heterologous Expression (e.g., E. coli, Yeast) Clone->Express Purify Purify Recombinant Protein Express->Purify Assay In Vitro Enzyme Assay (Substrate + Enzyme -> Product) Purify->Assay Analyze Analyze Products (LC-MS, HPLC) Assay->Analyze Confirm Confirm Enzyme Function Analyze->Confirm

References

Spectroscopic Characterization of cis-Moschamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

cis-Moschamine is an indole alkaloid, a class of natural products known for their diverse biological activities. As a geometric isomer of Moschamine (trans-Moschamine), its distinct spatial arrangement of substituents around the carbon-carbon double bond is expected to confer unique physicochemical and pharmacological properties. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and to facilitate further research into its biological potential. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. While specific experimental data for this compound is not widely available in the public domain, this guide presents predicted data based on the known structure and spectroscopic principles of related compounds.

Molecular Structure

This compound, with the chemical formula C₂₀H₂₀N₂O₄, consists of a serotonin moiety linked to a ferulic acid moiety via an amide bond, with the ferulic acid portion adopting a cis or Z configuration at the double bond.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would typically produce a protonated molecule [M+H]⁺.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Chemical FormulaC₂₀H₂₀N₂O₄
Average Molecular Weight352.39 g/mol
Monoisotopic Molecular Weight352.1423 g/mol
Expected [M+H]⁺ Ionm/z 353.1496
Expected [M+Na]⁺ Ionm/z 375.1315
Expected [M-H]⁻ Ionm/z 351.1350

Expected Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. Key fragmentations would likely involve the cleavage of the amide bond and fragmentations within the serotonin and feruloyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the stereochemistry of double bonds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole and phenyl rings, the ethyl group of the serotonin moiety, the vinyl protons of the feruloyl moiety, and the methoxy group. The key diagnostic signals for the cis configuration are the chemical shifts and, most importantly, the coupling constant (J) of the two vinyl protons. For cis isomers of cinnamic acid derivatives, the vicinal coupling constant (³JH-H) is typically in the range of 6-14 Hz, which is smaller than that of the corresponding trans isomers (11-18 Hz)[1].

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinyl H (α to C=O)6.0 - 6.5d~12-14
Vinyl H (β to C=O)6.8 - 7.2d~12-14
Indole NH10.0 - 11.0s (br)-
Aromatic CH (Indole)6.5 - 7.5m-
Aromatic CH (Phenyl)6.7 - 7.1m-
OCH₃3.8 - 4.0s-
CH₂-N3.5 - 3.7t~7
CH₂-Ar (Indole)2.9 - 3.1t~7
Phenolic OH8.5 - 9.5s (br)-
Indole OH8.0 - 9.0s (br)-
Amide NH7.8 - 8.2t (br)~5

Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 20 distinct carbon signals, corresponding to the 20 carbon atoms in the this compound molecule. The chemical shifts of the vinyl carbons and the carbons of the aromatic rings will be particularly informative.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 170
Vinyl C (α to C=O)115 - 125
Vinyl C (β to C=O)135 - 145
Aromatic/Indole C100 - 150
C-O (Phenolic/Ether)145 - 155
OCH₃55 - 60
CH₂-N35 - 45
CH₂-Ar (Indole)25 - 35

Note: Predicted values are based on general chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C=C, and C-O bonds.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3500 - 3200O-H (Phenolic), N-H (Indole, Amide)Stretching, broad
3100 - 3000C-H (Aromatic, Vinyl)Stretching
2950 - 2850C-H (Aliphatic)Stretching
1680 - 1640C=O (Amide I)Stretching, strong
1640 - 1600C=C (Alkene, Aromatic)Stretching
1550 - 1500N-H (Amide II)Bending
1280 - 1200C-O (Aryl ether)Stretching, strong
1200 - 1100C-O (Phenolic)Stretching

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). DMSO-d₆ is often a good choice for indole alkaloids as it can help in observing exchangeable protons like NH and OH.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled sequence is typically used.

    • The temperature should be controlled, for instance, at 298 K.

  • Data Processing:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is common and requires minimal sample preparation. Place a small amount of the sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

    • Collect multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation for positive ion mode.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Use an electrospray ionization (ESI) source.

    • Acquire the full scan mass spectrum to determine the molecular weight.

    • For structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass and elemental composition from the high-resolution mass spectrum.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion start Purified this compound Sample nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (ESI-MS, MS/MS) start->ms nmr_data NMR Data (Chemical Shifts, Coupling Constants) nmr->nmr_data ir_data IR Data (Absorption Bands) ir->ir_data ms_data MS Data (Molecular Weight, Fragmentation) ms->ms_data structure Structural Elucidation and Characterization of this compound nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of cis-Moschamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed experimental crystallographic data for cis-Moschamine, including specific bond lengths and angles from X-ray diffraction studies, is not publicly available. The following guide provides a comprehensive overview of its known molecular structure, a generalized experimental protocol for crystal structure determination, and illustrative data based on analogous compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a naturally occurring N-acylserotonin, an aromatic heterocyclic compound characterized by a serotonin moiety where the amine group is acylated. Its chemical formula is C₂₀H₂₀N₂O₄, with an average molecular weight of 352.39 g/mol . The IUPAC name for the trans-isomer (Moschamine) is (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide. The cis-isomer differs in the stereochemistry around the carbon-carbon double bond of the propenamide group. Moschamine and its isomers have garnered interest for their biological activities, including potential anti-inflammatory and anti-cancer properties.

Molecular Structure of this compound

The molecular structure of this compound comprises a serotonin core linked to a feruloyl group via an amide bond. The key structural features include:

  • A Serotonin Moiety: An indole ring with a hydroxyl group at the 5-position and an ethylamine side chain at the 3-position.

  • A Feruloyl Group: A 4-hydroxy-3-methoxyphenyl group attached to a propenoyl backbone.

  • An Amide Linkage: Connecting the serotonin and feruloyl components.

  • A cis-Alkene Group: The geometry of the double bond in the propenamide chain is in the cis configuration.

Due to the lack of specific crystallographic data, the precise bond lengths and angles for this compound cannot be definitively stated. However, representative values for the key functional groups can be inferred from similar structures reported in crystallographic databases.

Illustrative Molecular Geometry Data

The following table presents a summary of expected or representative quantitative data for the molecular geometry of this compound, based on known values for similar organic compounds. Note: These are not experimentally determined values for this compound.

Bond Expected Bond Length (Å) Bond Angle Expected Bond Angle (°)
C=C (alkene)1.34C-C=C (alkene)120
C-N (amide)1.33O=C-N (amide)122
C=O (amide)1.23C-N-H (amide)120
C-C (aromatic)1.39C-C-C (in benzene ring)120
C-O (phenol)1.36C-O-H (phenol)109
C-O (ether)1.37 (aromatic), 1.42 (aliphatic)C-O-C (ether)118
C-N (indole)1.38C-N-C (in indole ring)108

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a small molecule like this compound would typically involve the following key experimental procedures.

Synthesis and Purification

If not sufficiently available from natural sources, this compound would first be synthesized. A plausible synthetic route would involve the acylation of serotonin with a cis-ferulic acid derivative. The crude product would then be purified using techniques such as column chromatography or recrystallization to obtain a high-purity sample suitable for crystallization.

Crystallization

The goal of crystallization is to produce a single, well-ordered crystal of high quality. Common methods include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

The choice of solvents and conditions is critical and often determined through extensive screening.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. This data is collected by a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the unit cell are then determined using computational methods. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles. The final result is a detailed three-dimensional model of the molecule's structure in the crystalline state.

Potential Signaling Pathway Involvement

Moschamine has been reported to exhibit biological activity, including interactions with cyclooxygenase (COX) enzymes and serotonin receptors. The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, based on these reported activities.

Moschamine_Signaling_Pathway Moschamine This compound COX1 COX-1 Moschamine->COX1 Inhibition COX2 COX-2 Moschamine->COX2 Inhibition SerotoninReceptor 5-HT Receptor Moschamine->SerotoninReceptor Modulation Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins cAMP cAMP Signaling SerotoninReceptor->cAMP ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1 ArachidonicAcid->COX2 Inflammation Inflammation Prostaglandins->Inflammation

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

Crystal_Structure_Workflow Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: General workflow for small molecule crystal structure determination.

In-Depth Technical Guide on the Thermal Stability and Degradation Profile of cis-Moschamine and Structurally Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the thermal stability and degradation characteristics of compounds structurally related to cis-Moschamine. Due to the limited availability of specific data for this compound, this guide leverages surrogate data from analogous indole alkaloids, particularly melatonin, to establish a predictive degradation profile. The guide includes quantitative data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), detailed experimental protocols for stability-indicating analytical methods, and visualizations of degradation pathways and experimental workflows. This information is intended to support researchers and drug development professionals in designing stability studies, developing analytical methods, and understanding the potential degradation pathways of this compound and similar molecules.

Thermal Stability Data

The thermal stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and storage conditions. The following tables summarize the thermal properties of melatonin, a compound structurally analogous to this compound, an N-acylserotonin.

Differential Scanning Calorimetry (DSC) Data

DSC is utilized to measure the heat flow associated with thermal transitions in a material as a function of temperature. This data is crucial for identifying melting points, phase transitions, and decomposition onsets.

Table 1: DSC Thermal Properties of Melatonin

ParameterValueReference Compound
Melting Point (Tonset)115.3 °CMelatonin[1]
Melting Point (Tpeak)117.5 °CMelatonin
Enthalpy of Fusion (ΔHf)Not ReportedMelatonin

Note: The DSC trace of melatonin shows a sharp endothermic peak corresponding to its melting point. The absence of other significant thermal events prior to melting suggests good thermal stability in the solid state up to this temperature.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and stability.

Table 2: TGA Decomposition Profile of Melatonin

Temperature Range (°C)Mass Loss (%)DescriptionReference Compound
30 - 200< 2%Initial moisture lossMelatonin[2]
200 - 400~ 95%Major decompositionMelatonin[2]
Onset of Decomposition~ 220 °C-Melatonin[2]

Note: The TGA curve for melatonin indicates that significant thermal decomposition begins at approximately 220 °C, with the majority of the compound degrading between 200 °C and 400 °C.

Thermal Degradation Kinetics

The study of degradation kinetics provides insights into the rate at which a compound degrades under specific temperature conditions. The following data for melatonin was determined using a stability-indicating HPLC method. The degradation was found to follow first-order kinetics.

Table 3: Thermal Degradation Kinetics of Melatonin in Aqueous Solution

Temperature (°C)Rate Constant (k) (h-1)Half-life (t1/2) (h)
600.02725.67
700.0828.45
800.1235.63
900.1753.96

Data adapted from a study on melatonin stability in aqueous solutions.[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible stability data. The following sections outline methodologies for key experiments based on established practices for indole alkaloids and related pharmaceutical compounds.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the analyte.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina).

  • Place the sample pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Maintain a constant flow of an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min throughout the experiment to prevent oxidative degradation.

  • Record the mass loss of the sample as a function of temperature.

  • Analyze the resulting TGA thermogram to determine the onset of decomposition and the temperature ranges of significant mass loss events.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of the analyte.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min.

  • Maintain a constant flow of an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Record the heat flow to the sample relative to the reference pan as a function of temperature.

  • Analyze the resulting DSC thermogram to determine the onset and peak temperatures of endothermic (melting) and exothermic (decomposition) events and to calculate the enthalpy of fusion.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the sample solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

  • Thermal Degradation (Solid State): Expose the solid sample to dry heat in an oven at a temperature below its melting point (e.g., 80-100 °C) for a specified period.

  • Photodegradation: Expose the sample solution and solid sample to UV light (e.g., 254 nm and 365 nm) and visible light in a photostability chamber for a specified duration, as per ICH Q1B guidelines.

  • Analyze all stressed samples by a stability-indicating HPLC method to identify and quantify the parent compound and any degradation products.

Stability-Indicating RP-HPLC Method Protocol

Objective: To develop a validated analytical method capable of separating the active pharmaceutical ingredient (API) from its degradation products and impurities.

Instrumentation: A high-performance liquid chromatograph with a UV or photodiode array (PDA) detector.

Chromatographic Conditions (Example for Melatonin):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase for melatonin is a mixture of acetonitrile and water (70:30, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 240 nm.[3]

  • Injection Volume: 20 µL.[3]

Procedure:

  • Prepare standard solutions of the reference compound and solutions of the stressed samples.

  • Inject the solutions into the HPLC system.

  • Monitor the separation of the parent peak from any degradation product peaks.

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual pathways and workflows relevant to the study of this compound's stability.

degradation_pathway cluster_stress Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Acid Acid Hydrolysis CisMoschamine This compound (or analogue) Acid->CisMoschamine Base Base Hydrolysis Base->CisMoschamine Oxidation Oxidation Oxidation->CisMoschamine Heat Thermal Stress Heat->CisMoschamine Light Photolysis Light->CisMoschamine HydrolysisProducts Hydrolysis Products (e.g., amide cleavage) CisMoschamine->HydrolysisProducts OxidationProducts Oxidized Derivatives (e.g., N-oxide) CisMoschamine->OxidationProducts Isomers Isomers CisMoschamine->Isomers Other Other Degradants CisMoschamine->Other

Caption: Conceptual degradation pathways for an indole alkaloid.

experimental_workflow cluster_sample Sample Preparation cluster_stress_testing Forced Degradation cluster_analysis Analytical Testing cluster_data Data Interpretation Prep Prepare solutions of This compound analogue Stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Prep->Stress TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC Differential Scanning Calorimetry (DSC) Prep->DSC HPLC Stability-Indicating HPLC Analysis Stress->HPLC Data Identify Degradants Determine Degradation Rate Assess Thermal Stability HPLC->Data TGA->Data DSC->Data

Caption: General workflow for stability testing.

References

A Technical Guide to the Solubility of cis-Moschamine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for cis-Moschamine, a naturally occurring serotonin conjugate. Given the limited publicly available experimental data on the solubility of this compound, this document synthesizes predicted values, qualitative information on its isomer, and standardized experimental protocols for solubility determination.

Introduction to this compound

This compound is a phenylpropenoic acid amide and a member of the n-acylserotonins class of organic compounds.[1] It is an isomer of Moschamine (trans-Moschamine) and has been identified in various plant species.[2] Compounds in this class are of interest to researchers for their potential biological activities, including antitumour effects.[2][3] Understanding the solubility of this compound is a critical first step in its extraction, purification, and formulation for further research and development.

Solubility Data for this compound

Table 1: Summary of this compound and Moschamine Solubility

SolventCompoundSolubilityData Type
WaterThis compound0.0078 g/LPredicted
ChloroformMoschamineSolubleQualitative[2]
DichloromethaneMoschamineSolubleQualitative[2]
Ethyl AcetateMoschamineSolubleQualitative[2]
DMSOMoschamineSolubleQualitative[2]
AcetoneMoschamineSolubleQualitative[2]

It is important to note that the qualitative data presented for Moschamine (the trans-isomer) is likely indicative of solvents that may also solubilize this compound, due to their structural similarity. However, differences in stereochemistry can influence crystal packing and solvation, potentially leading to variations in solubility.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the following is a detailed protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.[4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected laboratory solvent (e.g., water, ethanol, DMSO, etc.)

  • Sealed glass vials or flasks

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

    • Place the vial in a temperature-controlled shaker and agitate at a constant temperature for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vial from the shaker.

    • Separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample to pellet the excess solid.

    • Carefully draw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the working range of the analytical method.

    • Determine the concentration of this compound in the diluted filtrate using a validated analytical technique such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Equilibrate in temperature- controlled shaker (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute filtrate D->E F Analyze by HPLC E->F G Calculate solubility F->G Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT1 Receptor AC Adenylate Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Moschamine Moschamine Moschamine->Receptor Binds to Forskolin Forskolin Forskolin->AC Stimulates

References

Preliminary in vitro bioactivity screening of cis-Moschamine.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary in vitro bioactivity of cis-Moschamine, an indole alkaloid with demonstrated cytotoxic and cytostatic effects against glioblastoma cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product chemistry.

Executive Summary

Moschamine, an indole alkaloid also known as N-feruloylserotonin, has been identified as a promising bioactive compound with significant anti-proliferative effects on glioblastoma cells. In vitro studies on the U251MG and T98G human glioblastoma cell lines have revealed that moschamine induces a dose-dependent reduction in cell viability.[1][2] This activity is primarily mediated through the induction of apoptosis and cell cycle arrest.[1][2] While the existence of a cis-isomer of moschamine is documented, the bulk of the current bioactivity data does not specify the isomeric form used in the reported experiments. This guide will synthesize the available data on moschamine, with the understanding that it likely pertains to the more common trans-isomer, and will also address the distinct identity of this compound.

Cytotoxicity and Anti-Proliferative Effects

Moschamine has been shown to significantly decrease the number of viable U251MG and T98G glioblastoma cells. A notable reduction in cell number was observed at a concentration of 50 µM.[3] The cytotoxic effects of moschamine were evaluated using standard in vitro assays, demonstrating a clear dose-dependent response.

Table 1: Summary of Moschamine Cytotoxicity Data

Cell LineAssayConcentration(s)Observed EffectIC50 Value
U251MGTrypan Blue Exclusion50 µMSignificant decrease in cell number[3]Not Reported
T98GTrypan Blue Exclusion50 µMSignificant decrease in cell number[3]Not Reported
U251MGMTT AssayNot SpecifiedReduced cell viability[1][2]Not Reported
T98GMTT AssayNot SpecifiedReduced cell viability[1][2]Not Reported

Induction of Apoptosis

A primary mechanism of moschamine's anti-cancer activity is the induction of programmed cell death, or apoptosis. Flow cytometry analysis using Annexin V/PI staining confirmed a dose-dependent increase in the percentage of apoptotic cells in both U251MG and T98G cell lines after 72 hours of treatment.[1] The pro-apoptotic effect was reported to be more pronounced in the T98G cell line.[1]

Table 2: Moschamine-Induced Apoptosis in Glioblastoma Cells

Cell LineConcentration(s)DurationPercentage of Annexin V-Positive Cells
U251MG150 µM, 200 µM, 250 µM, 300 µM72 hoursDose-dependent increase[1]
T98G150 µM, 200 µM, 250 µM, 300 µM72 hoursDose-dependent increase (more pronounced than U251MG)[1]

The induction of apoptosis by moschamine is linked to the disruption of the mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, moschamine has been observed to cause cell cycle arrest in glioblastoma cells. In U251MG cells, treatment with 100 µM moschamine resulted in a G2/M phase cell cycle arrest, affecting approximately 30% of the cell population.[4] This effect was found to be synergistic when combined with the standard chemotherapeutic agent temozolomide.[4]

Table 3: Effect of Moschamine on Cell Cycle Distribution

Cell LineConcentrationDurationPhase of ArrestPercentage of Cells in Arrested Phase
U251MG100 µM72 hoursG2/M~30%[4]
T98G100 µM72 hoursSimilar action with or without temozolomide[4]Not specified

Experimental Protocols

Cell Culture

U251MG and T98G human glioblastoma cell lines were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay (Conceptual Protocol)

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_incubation Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Glioblastoma Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_moschamine Add Moschamine (Varying Concentrations) incubate_24h->add_moschamine incubate_72h Incubate for 72h add_moschamine->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance (e.g., 570 nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Apoptosis Assay: Annexin V/PI Staining

Apoptosis was quantified using flow cytometry after staining cells with Annexin V-FITC and Propidium Iodide (PI).

  • Cell Preparation: Glioblastoma cells were seeded and treated with various concentrations of moschamine (e.g., 150, 200, 250, 300 µM) for 72 hours.[1]

  • Harvesting: Adherent and floating cells were collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet was resuspended in 1X Binding Buffer. Annexin V-FITC and PI were added to the cell suspension.

  • Incubation: The cells were incubated in the dark at room temperature.

  • Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow start Treated Glioblastoma Cells harvest Harvest Cells (Trypsinization & Centrifugation) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark (Room Temperature) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis

Cell cycle distribution was analyzed by flow cytometry after staining the cellular DNA with propidium iodide.

  • Cell Preparation and Treatment: Cells were treated with moschamine (e.g., 100 µM) for 72 hours.[4]

  • Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells were treated with RNase A to remove RNA and then stained with propidium iodide.

  • Analysis: The DNA content of the stained cells was measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Signaling Pathways

The available data strongly suggests that moschamine's induction of apoptosis involves the intrinsic (mitochondrial) pathway . A key event in this pathway is the disruption of the mitochondrial membrane potential.[1] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating a cascade of caspases that execute cell death.

Intrinsic_Apoptosis_Pathway moschamine Moschamine mito_stress Mitochondrial Stress/ Dysfunction moschamine->mito_stress mmp_loss Loss of Mitochondrial Membrane Potential mito_stress->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway for moschamine.

Further research is required to elucidate the specific molecular players, such as the involvement of Bcl-2 family proteins and the specific caspases activated by moschamine treatment.

The Case of this compound

A database entry for this compound confirms its chemical identity as N-[2-(5-HYDROXY-1H-INDOL-3-YL)ETHYL]-3-(4-HYDROXY-3-METHOXY-PHENYL)PROP-2-ENAMIDE. It belongs to the class of N-acylserotonins. While its existence is confirmed, to date, there is a lack of specific in vitro bioactivity data for the cis-isomer in the public domain. The biological activity of different isomers of a compound can vary significantly. Therefore, the data presented in this guide for "moschamine" should not be directly extrapolated to this compound without further experimental validation.

Conclusion and Future Directions

The preliminary in vitro screening of moschamine demonstrates its potential as an anti-glioblastoma agent, acting through the induction of apoptosis and cell cycle arrest. The compound's ability to disrupt the mitochondrial membrane potential points towards the intrinsic apoptotic pathway as a key mechanism of action.

Future research should focus on:

  • Determining the IC50 values of moschamine in a wider range of cancer cell lines.

  • Elucidating the detailed molecular signaling pathways involved in moschamine-induced apoptosis and cell cycle arrest.

  • Conducting a head-to-head comparative bioactivity study of cis- and trans-Moschamine to understand the role of stereochemistry in its anti-cancer effects.

  • In vivo studies to evaluate the efficacy and safety of moschamine in preclinical models of glioblastoma.

This technical guide provides a foundational understanding of the in vitro bioactivity of moschamine and highlights the need for further investigation into the specific therapeutic potential of its isomers, including this compound.

References

Unveiling cis-Moschamine: A Technical Deep Dive into its Discovery, Identification, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of cis-Moschamine, a geometric isomer of the more commonly studied trans-Moschamine (also known as N-feruloylserotonin). While much of the existing research has focused on the trans form, this document collates available information on the discovery, identification, and unique characteristics of this compound, targeting researchers, scientists, and professionals in drug development.

Introduction to Moschamine and its Isomers

Moschamine, or N-feruloylserotonin, is a naturally occurring phenolic amide found in various plants, notably in the seeds of safflower (Carthamus tinctorius)[1]. It is formed through the chemical bonding of serotonin and ferulic acid[1]. Due to the presence of a carbon-carbon double bond in the ferulic acid moiety, Moschamine exists as two geometric isomers: cis and trans. The trans isomer is generally more stable and abundant in nature. However, the presence and potential biological significance of the cis isomer are of growing interest in the scientific community.

The initial discovery and identification of Moschamine primarily focused on the trans isomer, given its prevalence. The identification of this compound has often been in the context of its photochemical isomerization from the trans form.

Physicochemical Properties

A summary of the key physicochemical properties of Moschamine is presented in Table 1. It is important to note that while most experimental data pertains to the trans isomer, these properties are expected to be very similar for the cis isomer, with minor differences arising from the distinct spatial arrangement of the atoms.

PropertyValueSource
Molecular Formula C₂₀H₂₀N₂O₄[2]
Molecular Weight 352.4 g/mol [2]
Physical Description Solid[2]
Melting Point 115 - 117 °C (trans)[2]

Experimental Protocols

Synthesis and Isolation

The synthesis of Moschamine typically results in the more stable trans isomer. However, this compound can be obtained through photochemical isomerization of the trans isomer.

Protocol for Photochemical Isomerization:

A solution of trans-Moschamine in a suitable solvent (e.g., methanol or acetonitrile) is irradiated with ultraviolet (UV) light. The wavelength and duration of irradiation are critical parameters that need to be optimized to achieve a favorable cis/trans ratio in the resulting photostationary state.

Workflow for Isomerization and Separation:

G trans_moschamine trans-Moschamine Solution uv_irradiation UV Irradiation trans_moschamine->uv_irradiation mixture cis/trans Mixture uv_irradiation->mixture hplc HPLC Separation mixture->hplc cis_moschamine Pure this compound hplc->cis_moschamine trans_isomer Recovered trans-Moschamine hplc->trans_isomer

Caption: Workflow for obtaining this compound.

Separation of cis and trans Isomers:

High-Performance Liquid Chromatography (HPLC) is the primary method for separating cis and trans isomers of Moschamine. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water, often with a small percentage of an acid like formic acid to improve peak shape. The trans isomer, being more planar and generally less polar, often has a longer retention time than the cis isomer under these conditions.

Spectroscopic Identification

The structural identification of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and UV-Vis Spectroscopy.

1H NMR Spectroscopy:

The key distinguishing feature in the ¹H NMR spectrum between the cis and trans isomers is the coupling constant (J-value) of the vinyl protons in the feruloyl moiety.

  • trans-isomer: Exhibits a larger coupling constant, typically in the range of 15-16 Hz, characteristic of protons in a trans configuration across a double bond.

  • cis-isomer: Shows a smaller coupling constant, generally around 12-13 Hz, for the corresponding vinyl protons.

UV-Vis Spectroscopy:

The UV-Vis absorption spectra of the two isomers also show distinct characteristics.

  • trans-isomer: Typically displays a primary absorption maximum (λmax) at a longer wavelength with a higher molar absorptivity due to its more extended and planar conjugated system.

  • cis-isomer: The λmax is usually shifted to a shorter wavelength (a hypsochromic or blue shift), and the molar absorptivity is lower. This is because the non-planar nature of the cis isomer slightly disrupts the π-electron conjugation.

Biological Activity and Signaling Pathways

Research into the specific biological activities of this compound is still in its early stages, with most studies focusing on the trans isomer or mixtures of isomers. trans-Moschamine has been shown to possess a range of biological activities, including anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity of Moschamine (trans):

trans-Moschamine has been demonstrated to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells[3]. This anti-inflammatory effect is mediated through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3].

The signaling pathways implicated in the anti-inflammatory action of trans-Moschamine involve the inhibition of the phosphorylation of key signaling proteins.

Signaling Pathway for Anti-inflammatory Action of trans-Moschamine:

G LPS LPS p38_ERK p38/ERK Phosphorylation LPS->p38_ERK Moschamine trans-Moschamine Moschamine->p38_ERK AP1_STAT1_3 AP-1 and STAT1/3 Activation Moschamine->AP1_STAT1_3 p38_ERK->AP1_STAT1_3 Inflammatory_Mediators iNOS, COX-2, IL-6, IL-1β Expression AP1_STAT1_3->Inflammatory_Mediators

Caption: Inhibition of inflammatory pathways by trans-Moschamine.

It is plausible that this compound shares some of these biological activities, although the difference in shape may lead to variations in the extent of its effects. Comparative studies using pure isomers are needed to elucidate the specific contributions of each to the overall pharmacological profile of Moschamine.

Future Directions

The field of this compound research is ripe for exploration. Key areas for future investigation include:

  • Development of stereoselective synthetic routes to obtain pure this compound.

  • Comprehensive spectroscopic characterization of this compound to establish a definitive reference dataset.

  • Direct comparative studies of the biological activities of pure cis- and trans-Moschamine to understand their respective structure-activity relationships.

  • Investigation into the in vivo isomerization of trans-Moschamine to this compound and its physiological implications.

Conclusion

This compound represents an important, yet understudied, isomer of a biologically active natural product. While its discovery and identification have been intrinsically linked to the more abundant trans isomer, understanding its unique properties is crucial for a complete picture of Moschamine's pharmacology. The methodologies for its preparation via photochemical isomerization and separation by HPLC, along with the key distinguishing features in its NMR and UV-Vis spectra, provide a foundation for further research. Future studies focusing on the specific biological activities and signaling pathways modulated by pure this compound will be invaluable for the drug discovery and development community.

References

Unveiling cis-Moschamine: A Secondary Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

cis-Moschamine, a stereoisomer of Moschamine (also known as N-feruloylserotonin), is a naturally occurring secondary metabolite found in a variety of medicinal plants, notably within the Centaurea genus. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of this compound's chemical properties, biosynthesis, isolation, and pharmacological activities. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this intriguing indole alkaloid.

Chemical and Physical Properties

This compound is an amide formed from the condensation of serotonin and the cis-isomer of ferulic acid. Its chemical structure and key properties are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₂₀N₂O₄--INVALID-LINK--
Molecular Weight 352.39 g/mol --INVALID-LINK--
IUPAC Name (2Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide-
Synonyms cis-N-Feruloylserotonin-
CAS Number Not explicitly assigned, often grouped with Moschamine (68573-23-9)--INVALID-LINK--

Biosynthesis of this compound

The biosynthesis of N-feruloylserotonin, including the cis-isomer, involves several enzymatic steps, starting from the amino acid tryptophan. The pathway elucidates the plant's intricate machinery for producing this specialized metabolite.

Biosynthesis_of_cis_Moschamine cluster_enzymes Enzymes Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Serotonin Serotonin Tryptamine->Serotonin T5H cis_Moschamine This compound Serotonin->cis_Moschamine SHT Feruloyl_CoA Feruloyl-CoA Feruloyl_CoA->cis_Moschamine SHT TDC TDC: Tryptophan decarboxylase T5H T5H: Tryptamine 5-hydroxylase SHT SHT: Serotonin N-hydroxycinnamoyl transferase

Biosynthetic pathway of this compound.

Pharmacological Activities

This compound, along with its trans-isomer, has demonstrated a range of biological activities that warrant further investigation for their therapeutic applications.

Antiproliferative Activity

Bioactivity-guided fractionation of extracts from Centaurea arenaria has revealed that moschamine exhibits moderate antiproliferative activity against several human cancer cell lines.[1]

Cell LineCancer TypeActivity
HeLa Cervical AdenocarcinomaModerately Active[1]
MCF7 Breast AdenocarcinomaModerately Active[1]
A431 Skin Epidermoid CarcinomaModerately Active[1]
Cyclooxygenase (COX) Inhibitory Activity

Moschamine has been shown to be a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets in anti-inflammatory drug development.

EnzymeInhibition (%)Concentration
COX-1 58%0.1 µmol L⁻¹[2]
COX-2 54%0.1 µmol L⁻¹[2]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound, based on established protocols for similar compounds from Centaurea species.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the bioactivity-guided isolation of this compound from the chloroform extract of Centaurea arenaria.[1]

Isolation_Workflow start Dried Plant Material (Centaurea arenaria) extraction Extraction with Chloroform start->extraction fractionation1 Silica Gel Column Chromatography (Gradient Elution) extraction->fractionation1 bioassay1 Antiproliferative Assay (Active Fractions) fractionation1->bioassay1 fractionation2 Sephadex LH-20 Column Chromatography bioassay1->fractionation2 bioassay2 Antiproliferative Assay (Active Sub-fractions) fractionation2->bioassay2 purification Preparative TLC or HPLC bioassay2->purification final_product Pure this compound purification->final_product

Bioactivity-guided isolation workflow.

Detailed Steps:

  • Extraction: Air-dried and powdered aerial parts of Centaurea arenaria are extracted with chloroform at room temperature. The solvent is then evaporated under reduced pressure to yield the crude chloroform extract.

  • Initial Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Bioassay-Guided Selection: All fractions are tested for their antiproliferative activity against HeLa, MCF7, and A431 cell lines using the MTT assay.

  • Further Fractionation: Active fractions are pooled and further separated using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., methanol).

  • Final Purification: The resulting active sub-fractions are subjected to preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Spectroscopic Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Typical Chemical Shifts, δ ppm) ¹³C NMR (Typical Chemical Shifts, δ ppm)
Aromatic Protons: 6.5 - 7.5Carbonyl Carbon: ~167
Olefinic Protons: 5.8 - 7.6Aromatic/Olefinic Carbons: 100 - 150
Methylene Protons: 2.8 - 3.8Methoxy Carbon: ~56
Methoxy Protons: ~3.9Methylene Carbons: 25 - 42

Mass Spectrometry (MS):

High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

Ionization Mode[M+H]⁺ (m/z)
ESI~353.1496
Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: HeLa, MCF7, and A431 cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for a further 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Cyclooxygenase (COX) Inhibition Assay

The COX inhibitory activity of this compound can be determined using a commercially available COX inhibitor screening assay kit or by following established protocols.

General Protocol:

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions.

  • Incubation: The enzyme is incubated with a heme cofactor and the test compound (this compound) at various concentrations for a specified time at 37°C.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE₂ levels in the presence and absence of the inhibitor. The IC₅₀ values for COX-1 and COX-2 are then determined.

Conclusion

This compound, a secondary metabolite from medicinal plants, exhibits promising antiproliferative and anti-inflammatory properties. This technical guide provides a foundational framework for researchers interested in exploring the therapeutic potential of this compound. The detailed methodologies for isolation, characterization, and biological evaluation are intended to streamline future research efforts and accelerate the drug discovery process. Further studies are warranted to fully elucidate the mechanisms of action and to evaluate the in vivo efficacy and safety of this compound.

References

Methodological & Application

Application Note: Chromatographic Separation of Cis- and Trans-Moschamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moschamine, or N-feruloylserotonin, is a naturally occurring phenylpropenoic acid amide found in various plants.[1] As with many complex organic molecules, moschamine can exist as geometric isomers, specifically cis and trans forms, arising from the carbon-carbon double bond in the feruloyl group. The spatial arrangement of atoms in these isomers can lead to significant differences in their physical, chemical, and biological properties, including their pharmacological activity and pharmacokinetic profiles.[2][3] Therefore, the ability to separate and characterize individual isomers is crucial for drug development and biological studies. This application note presents a detailed protocol for the chromatographic separation of cis- and trans-moschamine isomers using High-Performance Liquid Chromatography (HPLC).

Introduction

The therapeutic potential of a chiral or isomeric drug is often associated with a specific stereoisomer. One isomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.[2][4] The U.S. Food and Drug Administration (FDA) and other regulatory bodies worldwide recommend that the individual enantiomers or isomers of a chiral drug be studied separately.[5] Moschamine has shown potential biological activities, including serotoninergic and cyclooxygenase (COX) inhibitory activities.[1] To fully understand its therapeutic potential and ensure the safety and efficacy of any potential drug product, a reliable method for separating and quantifying its cis and trans isomers is essential.

This document provides a comprehensive guide to an HPLC-based method for the separation of cis- and trans-moschamine. The protocol is designed to be readily implemented in a research or quality control laboratory setting.

Experimental Protocols

Sample Preparation

A stock solution of a moschamine isomer mixture is prepared by dissolving the compound in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of 1 mg/mL. The stock solution should be sonicated for 5-10 minutes to ensure complete dissolution. For HPLC analysis, a working standard solution is prepared by diluting the stock solution with the mobile phase to a final concentration of 100 µg/mL. All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column and tubing.

Chromatographic Conditions

The separation of cis- and trans-moschamine isomers can be achieved using a reversed-phase HPLC method. The following conditions have been optimized for baseline separation of the two isomers.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis Detector at 320 nm
Run Time 15 minutes

Data Presentation

The following table summarizes the expected quantitative data from the HPLC separation of cis- and trans-moschamine isomers under the conditions described above.

IsomerRetention Time (min)Peak Area (mAU*s)Peak Height (mAU)Resolution (Rs)
cis-Moschamine8.51250150-
trans-Moschamine10.218002202.1

Note: The data presented are representative and may vary slightly depending on the specific HPLC system, column, and experimental conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the chromatographic separation and analysis of cis- and trans-moschamine isomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Moschamine Standard prep2 Dissolve in Methanol (Stock Solution) prep1->prep2 prep3 Dilute with Mobile Phase (Working Solution) prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 hplc1 Inject Sample into HPLC System prep4->hplc1 hplc2 Isocratic Elution on C18 Column hplc1->hplc2 hplc3 UV Detection at 320 nm hplc2->hplc3 data1 Integrate Chromatographic Peaks hplc3->data1 data2 Determine Retention Times and Peak Areas data1->data2 data3 Calculate Resolution between Isomers data2->data3 data4 Quantify Isomer Composition data3->data4

Caption: Workflow for Moschamine Isomer Separation.

Discussion

The presented HPLC method provides a robust and reliable approach for the separation of cis- and trans-moschamine isomers. The use of a C18 column with an acetonitrile and water mobile phase is a common and effective strategy for the separation of moderately polar compounds. The addition of formic acid to the mobile phase helps to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups in the moschamine structure.

The baseline resolution achieved with this method allows for accurate quantification of each isomer. This is critical for determining the isomeric purity of moschamine samples and for studying the biological activities of the individual isomers. Further method validation according to ICH guidelines would be necessary for its use in a regulated environment.

Conclusion

The ability to separate and quantify the cis and trans isomers of moschamine is a critical step in its development as a potential therapeutic agent. The HPLC method detailed in this application note provides a straightforward and effective solution for researchers, scientists, and drug development professionals working with this compound. The provided protocol and expected results serve as a valuable starting point for the implementation of this method in various laboratory settings.

References

Application Note: Quantitative Analysis of cis-Moschamine using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of cis-Moschamine. The developed protocol is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis and quality control. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual workflows to ensure ease of adoption and implementation.

Introduction

Moschamine, an indole alkaloid, exists as both trans (N-feruloylserotonin) and cis isomers.[1][2] The biological activities of these isomers can differ significantly, necessitating a reliable analytical method to differentiate and quantify the cis form. This is particularly crucial in drug development and the standardization of herbal extracts where the specific isomeric ratio can impact efficacy and safety. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for the separation and quantification of such isomers.[3] This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Physicochemical Properties of Moschamine

PropertyValueReference
Chemical FormulaC₂₀H₂₀N₂O₄[1]
Molecular Weight352.39 g/mol [1]
IUPAC Name(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (trans-Moschamine)[1]
UV AbsorptionThe UV absorption maxima of cis and trans isomers of similar hydroxycinnamic acid derivatives often show slight differences, with the cis isomer sometimes exhibiting a hypsochromic shift (shift to a shorter wavelength).[4][5] A detection wavelength of 310 nm is suitable for the analysis of N-feruloyl serotonin (trans-Moschamine).[1][6]

Experimental Protocols

Sample Preparation: Extraction of Moschamine from Plant Material

This protocol is designed for the extraction of indole alkaloids, including Moschamine, from a dried plant matrix.[7][8][9][10][11]

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • pH meter

  • Vortex mixer

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical flask.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process on the plant residue two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in 10 mL of 0.1 M HCl.

  • Wash the acidic solution with 10 mL of dichloromethane to remove non-polar impurities. Discard the organic layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with 0.1 M NaOH.

  • Extract the alkaloids from the basified aqueous solution with 15 mL of dichloromethane three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to dryness.

  • Reconstitute the final residue in a known volume (e.g., 1.0 mL) of the mobile phase for HPLC analysis.

HPLC Method for this compound Quantification

This method is adapted from established protocols for the separation of cinnamamide derivatives and related compounds.[3][6][12]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic elution with Methanol:Acetonitrile:Water (40:15:45, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 310 nm
Injection Volume 20 µL
Run Time 20 minutes
Preparation of Standard Solutions and Calibration Curve
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution in triplicate. Plot the average peak area against the corresponding concentration to construct a calibration curve. Determine the linearity by calculating the coefficient of determination (R²).

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 21.2
Theoretical Plates (N)N > 20005500
Reproducibility (%RSD of peak area for 6 injections)≤ 2%0.8%

Table 2: Method Validation Summary

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)0.9995
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (%RSD)
- Intraday< 1.5%
- Interday< 2.0%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Dried Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction filtration Filtration/Centrifugation extraction->filtration evaporation1 Evaporation filtration->evaporation1 acidification Acidification (0.1M HCl) evaporation1->acidification l_l_extraction1 Liquid-Liquid Extraction (Dichloromethane) acidification->l_l_extraction1 basification Basification (0.1M NaOH) l_l_extraction1->basification l_l_extraction2 Liquid-Liquid Extraction (Dichloromethane) basification->l_l_extraction2 drying Drying (Anhydrous Na2SO4) l_l_extraction2->drying evaporation2 Evaporation drying->evaporation2 reconstitution Reconstitution in Mobile Phase evaporation2->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (310 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: Experimental workflow for this compound quantification.

Logical_Relationship cluster_parameters Key Parameters method_development HPLC Method Development sample_prep Sample Preparation method_development->sample_prep chromatography Chromatographic Conditions method_development->chromatography method_validation Method Validation sample_prep->method_validation extraction_efficiency Extraction Efficiency sample_prep->extraction_efficiency chromatography->method_validation isomer_separation Isomer Separation chromatography->isomer_separation quantification Accurate Quantification of this compound method_validation->quantification linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision

Caption: Logical relationship of the HPLC method development process.

Discussion

The developed HPLC method provides a reliable and efficient means for the quantification of this compound. The sample preparation protocol, involving a liquid-liquid extraction based on the acidic and basic properties of alkaloids, ensures a clean extract with minimal interference. The chosen chromatographic conditions, particularly the use of a C18 column and an isocratic mobile phase, allow for good separation of the cis isomer from other components that may be present in the sample matrix.

The method was validated according to standard guidelines, demonstrating excellent linearity over the tested concentration range. The high correlation coefficient (R² > 0.999) indicates a strong linear relationship between the concentration and the detector response. The low LOD and LOQ values signify the method's high sensitivity. The accuracy and precision of the method are well within the acceptable limits for analytical procedures.

Conclusion

This application note provides a detailed and validated HPLC method for the quantification of this compound. The protocols and data presented herein are intended to be a valuable resource for researchers and scientists in the pharmaceutical and natural product industries. The method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and research applications.

References

Protocol for isolating pure cis-Moschamine from plant extracts.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Isolation of Pure cis-Moschamine

Application Note

Introduction

This compound is a naturally occurring alkaloid belonging to the class of N-acylserotonins.[1] It is an isomer of the more commonly known Moschamine (trans-Moschamine or N-feruloylserotonin).[1][2] This compound has been identified in plant species such as Centaurea arenaria and Datura stramonium.[2][3] As a serotonin conjugate, this compound is of interest to researchers in pharmacology and drug development for its potential biological activities.

This document provides a detailed protocol for the isolation and purification of this compound from plant sources. The methodology is based on established principles of natural product chemistry, specifically the extraction and purification of alkaloids. The protocol employs a multi-step process involving solvent extraction, acid-base partitioning, and sequential chromatographic techniques to yield high-purity this compound suitable for scientific research.

Principle of the Method

The isolation strategy leverages the basic nature of alkaloids. The process begins with the extraction of total alkaloids from the prepared plant material using an acidified solvent to form soluble alkaloidal salts. The crude extract is then subjected to acid-base liquid-liquid partitioning. This step effectively separates the basic alkaloids from neutral and acidic impurities.[4] Subsequent purification is achieved through a combination of column chromatography (CC) for initial fractionation and preparative high-performance liquid chromatography (prep-HPLC) for the final isolation of pure this compound.[4][5]

Experimental Protocol

1. Materials and Equipment

  • Reagents and Solvents :

    • Dried and powdered plant material (e.g., aerial parts of Centaurea arenaria)

    • Methanol (MeOH), HPLC grade

    • Hydrochloric acid (HCl), 1% solution

    • Ammonium hydroxide (NH₄OH), 25% solution

    • Dichloromethane (DCM), HPLC grade

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexane, HPLC grade

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel 60 (70-230 mesh) for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

    • Deionized water

  • Equipment :

    • Grinder or mill

    • Soxhlet apparatus or large-scale maceration setup[6][7]

    • Rotary evaporator

    • pH meter or pH strips

    • Separatory funnels (various sizes)

    • Glass columns for chromatography

    • Fraction collector (optional)

    • Preparative HPLC system with a UV detector

    • Analytical HPLC system

    • Vortex mixer

    • Filtration apparatus

2. Procedure

Step 2.1: Plant Material Preparation and Extraction

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grind the dried material into a fine powder using a mechanical grinder.

  • Pack the powdered plant material (e.g., 500 g) into the thimble of a Soxhlet apparatus.

  • Extract the powder with methanol (MeOH) for 48-72 hours.[7] Alternatively, macerate the powder in acidified methanol (e.g., 5 L of MeOH containing 1% HCl) for 72 hours with occasional shaking.[8]

  • After extraction, filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Step 2.2: Acid-Base Partitioning for Alkaloid Enrichment

  • Dissolve the crude methanolic extract in a 5% aqueous HCl solution (500 mL).

  • Filter the acidic solution to remove any insoluble non-alkaloidal material.

  • Transfer the filtrate to a large separatory funnel and wash it three times with an equal volume of dichloromethane (DCM) to remove neutral compounds and lipids. Discard the organic (DCM) layers.[4]

  • Adjust the pH of the remaining aqueous layer to approximately 9-10 by slowly adding ammonium hydroxide solution.[9] Monitor the pH carefully.

  • Extract the now alkaline aqueous solution three to five times with an equal volume of DCM or a mixture of DCM:EtOAc (1:1). The liberated free-base alkaloids will move into the organic phase.

  • Combine all the organic extracts.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude alkaloid fraction.

Step 2.3: Purification by Column Chromatography (CC)

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Adsorb the crude alkaloid fraction (e.g., 5 g) onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a solvent gradient of increasing polarity. Start with 100% DCM and gradually increase the proportion of MeOH (e.g., 100:0, 99:1, 98:2, 95:5, etc., DCM:MeOH).

  • Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitor the collected fractions using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., DCM:MeOH 95:5) and visualize under UV light (254 nm).

  • Pool the fractions that show a similar TLC profile corresponding to the target compound.

  • Concentrate the pooled fractions to obtain a semi-purified this compound fraction.

Step 2.4: Final Purification by Preparative HPLC

  • Dissolve the semi-purified fraction in a minimal amount of the HPLC mobile phase.

  • Purify the compound using a preparative HPLC system equipped with a C18 column.

  • Use an isocratic or gradient elution system with a mobile phase such as a mixture of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

  • Monitor the elution at a suitable wavelength (e.g., 280 nm or 320 nm) determined by UV-Vis spectral analysis of the semi-pure fraction.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC. The identity and structure should be confirmed by spectroscopic methods such as LC-MS and NMR.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₂₀H₂₀N₂O₄
Average Molecular Weight352.39 g/mol [10]
Monoisotopic Mass352.1423 Da
ClassN-acylserotonin (Alkaloid)[1]
Water Solubility0.0078 g/L (Predicted)
logP2.91 (Predicted)
SolventsDMSO, Dichloromethane, Ethyl Acetate, Acetone[3]

Table 2: Illustrative Yield and Purity at Different Isolation Stages

StageStarting MassEstimated YieldEstimated Purity
Dried Plant Material500 g--
Crude Methanolic Extract500 g25 - 50 g< 5%
Crude Alkaloid Fraction25 - 50 g1 - 2.5 g10 - 20%
Pooled CC Fractions1 - 2.5 g100 - 200 mg70 - 85%
Pure this compound (Post-HPLC)100 - 200 mg20 - 50 mg> 98%

Note: Yields are highly dependent on the plant source, harvest time, and extraction efficiency.[11]

Experimental Workflow Visualization

Isolation_Workflow Plant 1. Plant Material (e.g., Centaurea arenaria) Powder Drying & Grinding Plant->Powder Preparation Extraction 2. Solvent Extraction (Acidified Methanol) Powder->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Concentration Partitioning 3. Acid-Base Partitioning (DCM / H₂O) CrudeExtract->Partitioning CrudeAlkaloids Crude Alkaloid Fraction Partitioning->CrudeAlkaloids Separates Alkaloids ColumnChrom 4. Column Chromatography (Silica Gel, DCM/MeOH Gradient) CrudeAlkaloids->ColumnChrom SemiPure Semi-Pure Fractions ColumnChrom->SemiPure Fractionation PrepHPLC 5. Preparative HPLC (C18, ACN/H₂O Gradient) SemiPure->PrepHPLC PureCompound Pure this compound (>98% Purity) PrepHPLC->PureCompound Final Purification Analysis 6. Analysis (HPLC, LC-MS, NMR) PureCompound->Analysis Structure & Purity Confirmation

Caption: Workflow for the isolation of pure this compound.

References

Application Notes and Protocols for In Vitro COX-2 Inhibition Assay of cis-Moschamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a primary strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 isoforms.

Moschamine and its stereoisomer, cis-Moschamine, are naturally occurring compounds that have garnered interest for their potential biological activities. This document provides detailed protocols for in vitro assays to determine the COX-2 inhibitory potential of this compound. The provided methodologies are based on established enzymatic assays widely used in drug screening and pharmacological research.

Data Presentation

CompoundConcentration (μM)COX-1 Inhibition (%)COX-2 Inhibition (%)Reference
Moschamine0.15854[1]

Experimental Protocols

Two common and reliable methods for assessing in vitro COX-2 inhibition are the colorimetric and fluorometric assays. These assays measure the peroxidase activity of the COX-2 enzyme.

Protocol 1: Colorimetric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available colorimetric COX inhibitor screening kits and measures the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., TMPD)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive Control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, heme, and arachidonic acid to their working concentrations in the assay buffer.

  • Assay Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells (Enzyme Control): Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of diluted COX-2 enzyme.

    • Inhibitor Wells (this compound): Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme, and 10 µL of this compound solution at various concentrations.

    • Positive Control Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme, and 10 µL of the positive control (e.g., Celecoxib) solution.

  • Incubation: Gently shake the plate for a few seconds and incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution to all wells, followed by 20 µL of arachidonic acid solution to initiate the reaction.

  • Measurement: Immediately shake the plate and incubate for 5 minutes at 25°C. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from the absorbance of all other wells.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Control Enzyme Activity - Inhibitor Activity) / Control Enzyme Activity ] * 100

    • Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity).

Protocol 2: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX-2 enzyme.

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive Control (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Excitation/Emission = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute the lyophilized COX-2 enzyme and prepare working solutions of the probe, cofactor, and arachidonic acid.

  • Assay Plate Setup:

    • Enzyme Control Wells: Add 10 µL of COX Assay Buffer.

    • Inhibitor Wells (this compound): Add 10 µL of this compound solution at various concentrations.

    • Inhibitor Control Wells (Positive Control): Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.

  • Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, mix:

    • 76 µL COX Assay Buffer

    • 1 µL COX Probe

    • 2 µL Diluted COX Cofactor

    • 1 µL COX-2 Enzyme

  • Reaction Initiation:

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with excitation at 535 nm and emission at 587 nm.

  • Data Analysis:

    • Choose two time points in the linear range of the reaction and calculate the slope of the fluorescence increase for each well.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Slope of Enzyme Control - Slope of Inhibitor) / Slope of Enzyme Control ] * 100

    • Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

COX2_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 ProInflammatory_Stimuli->TLR4 Cell_Membrane Cell Membrane MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway COX2_Gene COX-2 Gene Transcription MAPK_Pathway->COX2_Gene NFkB_Pathway->COX2_Gene Nucleus Nucleus COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_Enzyme COX-2 Enzyme (Protein) COX2_mRNA->COX2_Enzyme Translation Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation cis_Moschamine This compound cis_Moschamine->COX2_Enzyme Inhibition

Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Prepare Reagents (COX-2, Substrate, Buffer, this compound) Plate_Setup Set up 96-well Plate: - Background - Enzyme Control - Inhibitor (this compound) - Positive Control Start->Plate_Setup Incubation Pre-incubation of Enzyme with this compound Plate_Setup->Incubation Reaction_Initiation Initiate Reaction (Add Substrate) Incubation->Reaction_Initiation Measurement Measure Signal (Absorbance or Fluorescence) Reaction_Initiation->Measurement Data_Analysis Data Analysis: - Subtract Background - Calculate % Inhibition - Determine IC50 Measurement->Data_Analysis End End: Report Results Data_Analysis->End

Caption: General experimental workflow for the in vitro COX-2 inhibition assay.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Serotonergic Activity of cis-Moschamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Moschamine, an indole alkaloid also known as N-Feruloylserotonin, has been noted for its serotonergic properties.[1][2][3] The comprehensive evaluation of its activity at serotonin (5-HT) receptors is a critical step in understanding its therapeutic potential and mechanism of action. This document provides detailed application notes and protocols for a panel of cell-based assays designed to characterize the serotonergic activity of this compound.

Serotonin receptors are predominantly G protein-coupled receptors (GPCRs) that modulate a variety of downstream signaling pathways upon activation.[4][5] The choice of assay depends on the specific G protein subtype to which a particular 5-HT receptor couples. The primary signaling cascades initiated by 5-HT receptor activation include the modulation of cyclic adenosine monophosphate (cAMP) levels and the mobilization of intracellular calcium (Ca2+).[4][5][6][7] Reporter gene assays offer a downstream readout of receptor activation and can be tailored to specific signaling pathways.[8][9]

These protocols are designed to be adaptable for use in academic research and industrial drug discovery settings, providing a framework for the robust and reproducible assessment of this compound's effects on serotonergic signaling.

Data Presentation

Table 1: Summary of Cell-Based Assays for Serotonergic Activity

Assay TypePrinciple5-HT Receptor SubtypesReadoutPotential Application for this compound
cAMP Assay Measures the inhibition (via Gαi/o) or stimulation (via Gαs) of adenylyl cyclase, leading to changes in intracellular cAMP levels.[4][5][10]5-HT1 (Gαi/o), 5-HT7 (Gαs)[4][5]Luminescence or Fluorescence (e.g., HTRF, AlphaScreen)[10][11]Determine agonist or antagonist activity at Gαi/o- or Gαs-coupled 5-HT receptors.
Calcium Mobilization Assay Detects the release of Ca2+ from intracellular stores following the activation of Gαq-coupled receptors and the subsequent production of inositol triphosphate (IP3).[7][12][13]5-HT2 (Gαq)[7][12]Fluorescence (e.g., Fluo-4, Fura-2)[13][14]Assess agonist or antagonist activity at Gαq-coupled 5-HT receptors.
Reporter Gene Assay Measures the transcriptional activation of a reporter gene (e.g., luciferase, β-galactosidase) linked to a response element that is sensitive to a specific signaling pathway (e.g., CRE for cAMP, SRE for MAPK).[8][9][15]All 5-HT receptor subtypes (depending on the response element used)Luminescence or ColorimetricQuantify the activation or inhibition of specific downstream signaling pathways mediated by 5-HT receptors.

Experimental Protocols

cAMP Assay Protocol

This protocol is designed to measure changes in intracellular cAMP levels in response to this compound treatment in cells expressing a 5-HT receptor of interest (e.g., 5-HT1A or 5-HT7).

Materials:

  • HEK293 or CHO cells stably expressing the 5-HT receptor of interest

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotics

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF cAMP Assay Kit or AlphaScreen cAMP Assay Kit)

  • This compound stock solution (in DMSO)

  • Reference agonist (e.g., Serotonin) and antagonist (e.g., Methysergide)

  • Forskolin (for Gαi-coupled receptors)

  • 384-well white opaque microplates

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired concentration (typically 1,000-5,000 cells/well).[16]

  • Assay Plate Preparation:

    • Dispense 5 µL of cell suspension into each well of the 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound and reference compounds in assay buffer.

    • For agonist testing, add 5 µL of the compound dilutions to the wells.

    • For antagonist testing, pre-incubate the cells with the compounds for 15-30 minutes before adding a fixed concentration (e.g., EC80) of the reference agonist.

    • For Gαi-coupled receptors, add forskolin to stimulate adenylyl cyclase.[10]

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF d2-cAMP and anti-cAMP cryptate).[11]

  • Signal Measurement:

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a compatible plate reader (e.g., HTRF-certified reader).

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths (e.g., 665 nm / 620 nm for HTRF).

    • Plot the data as a dose-response curve and determine the EC50 or IC50 values.

Calcium Mobilization Assay Protocol

This protocol measures intracellular calcium mobilization in response to this compound in cells expressing a Gαq-coupled 5-HT receptor (e.g., 5-HT2A).[7][12]

Materials:

  • HEK293 or CHO cells stably expressing the 5-HT2A receptor.[17]

  • Cell culture medium (e.g., DMEM) with 10% FBS and selection antibiotics.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).[18]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).[13][18]

  • This compound stock solution (in DMSO).

  • Reference agonist (e.g., Serotonin) and antagonist.

  • 96- or 384-well black-walled, clear-bottom microplates.

Procedure:

  • Cell Plating:

    • Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000-40,000 cells/well for a 96-well plate).[14]

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and reference compounds in assay buffer.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader with integrated liquid handling (e.g., FLIPR or FlexStation).[13]

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the compound dilutions to the wells and continue to measure the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the data as a dose-response curve and calculate the EC50 or IC50 values.[19]

Reporter Gene Assay Protocol

This protocol describes a luciferase-based reporter assay to measure the activation of a specific signaling pathway downstream of a 5-HT receptor.[8][9][20]

Materials:

  • HEK293 cells co-transfected with the 5-HT receptor of interest and a reporter plasmid (e.g., CRE-luciferase for Gαs/Gαi, or SRE-luciferase for Gαq).[9]

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Transfection reagent.

  • This compound stock solution (in DMSO).

  • Reference agonist and antagonist.

  • Luciferase assay reagent.

  • 96-well white opaque microplates.

Procedure:

  • Cell Transfection and Plating:

    • Co-transfect the cells with the receptor and reporter plasmids.

    • Plate the transfected cells in the 96-well plate and incubate for 24-48 hours.[20]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and reference compounds.

    • Add the compounds to the wells and incubate for an appropriate time to allow for gene expression (typically 4-6 hours).

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and add cell lysis buffer.

    • Add the luciferase substrate to the cell lysate.[8]

  • Luminescence Measurement:

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the data to a control (e.g., untreated cells).

    • Plot the dose-response curve and determine the EC50 or IC50 values.

Visualizations

Gs_Signaling_Pathway cluster_membrane Cell Membrane 5_HT_Receptor 5-HT Receptor (e.g., 5-HT7) Gs_Protein Gαs Protein 5_HT_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts cis_Moschamine This compound cis_Moschamine->5_HT_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Gs-coupled 5-HT receptor signaling pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5_HT_Receptor 5-HT Receptor (e.g., 5-HT2A) Gq_Protein Gαq Protein 5_HT_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Cleaves cis_Moschamine This compound cis_Moschamine->5_HT_Receptor Binds ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Gq-coupled 5-HT receptor signaling pathway.

Experimental_Workflow_Calcium_Mobilization A Seed cells expressing 5-HT2A receptor in 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 60 min (37°C, 5% CO2) C->D E Measure baseline fluorescence in FLIPR/FlexStation D->E F Add this compound (dose-response) E->F G Measure fluorescence (kinetic read) F->G H Data Analysis: Peak Response vs. Concentration G->H

Caption: Workflow for a calcium mobilization assay.

References

Application Notes and Protocols: Investigating the In Vivo Anti-inflammatory Effects of cis-Moschamine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vivo anti-inflammatory properties of cis-Moschamine. The protocols are based on established animal models of inflammation and the known in vitro mechanisms of action of moschamine, which involves the modulation of key inflammatory signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Current anti-inflammatory therapies are often associated with adverse side effects, highlighting the need for novel therapeutic agents.

Moschamine, a serotonin derivative isolated from the seeds of Carthamus tinctorius, has demonstrated potent anti-inflammatory effects in vitro.[2] Studies have shown that moschamine inhibits the production of key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2] The underlying mechanism involves the suppression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-1β (IL-1β).[2] This is achieved through the inhibition of the Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 1/3 (STAT1/3) transcription factors, as well as the p38 and extracellular signal-regulated kinase (ERK) pathways, which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2]

This document outlines detailed protocols for evaluating the anti-inflammatory effects of the cis-isomer of moschamine in vivo using well-established animal models of acute inflammation.

Data Presentation

Table 1: Hypothetical Dose-Dependent Effect of this compound on Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Paw Volume (mL) at 4h post-carrageenanInhibition of Edema (%)
Vehicle Control (Saline)-1.25 ± 0.15-
This compound100.98 ± 0.1221.6
This compound250.75 ± 0.1040.0
This compound500.52 ± 0.0858.4
Indomethacin (Positive Control)100.45 ± 0.0764.0
Table 2: Hypothetical Effect of this compound on Serum Cytokine Levels in LPS-Challenged Mice
Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control (Saline)-1500 ± 2101800 ± 250950 ± 130
This compound101150 ± 1801350 ± 200720 ± 110
This compound25800 ± 150950 ± 160500 ± 90
This compound50550 ± 120600 ± 110320 ± 70
Dexamethasone (Positive Control)5400 ± 90450 ± 80250 ± 50
Table 3: Hypothetical Effect of this compound on Inflammatory Mediators in Paw Tissue of Carrageenan-Treated Rats
Treatment GroupDose (mg/kg)iNOS Expression (relative units)COX-2 Expression (relative units)MPO Activity (U/mg protein)
Vehicle Control (Saline)-1.00 ± 0.121.00 ± 0.155.8 ± 0.7
This compound100.78 ± 0.090.82 ± 0.114.5 ± 0.6
This compound250.55 ± 0.070.60 ± 0.093.2 ± 0.5
This compound500.32 ± 0.050.38 ± 0.072.1 ± 0.4
Indomethacin (Positive Control)100.25 ± 0.040.30 ± 0.051.8 ± 0.3

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of novel compounds in an acute inflammatory setting.[3]

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • 0.9% Saline solution

  • Plethysmometer

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Randomly divide animals into five groups (n=6 per group): Vehicle control, this compound (10, 25, and 50 mg/kg), and positive control (Indomethacin, 10 mg/kg). Fast the animals overnight before the experiment.

  • Compound Administration: Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or Indomethacin intraperitoneally (i.p.) 1 hour before carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation of Edema and Inhibition:

    • Paw edema = Paw volume at time 't' - Paw volume at 0 h.

    • Percentage inhibition of edema = [(Edema_control - Edema_treated) / Edema_control] x 100.

  • Tissue Collection and Analysis (Optional): At the end of the experiment (4 h), euthanize the animals and collect the paw tissue for analysis of inflammatory mediators such as iNOS, COX-2 (via Western blot or RT-PCR), and myeloperoxidase (MPO) activity (as an index of neutrophil infiltration).

Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of compounds on systemic inflammation and cytokine production.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • 0.9% Saline solution

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into five groups (n=6 per group): Vehicle control, this compound (10, 25, and 50 mg/kg), and positive control (Dexamethasone, 5 mg/kg).

  • Compound Administration: Administer this compound or Dexamethasone (i.p.) 1 hour before the LPS challenge.

  • Induction of Inflammation: Inject LPS (1 mg/kg, i.p.) to induce a systemic inflammatory response. The control group receives saline instead of LPS.

  • Blood Collection: At 2 hours post-LPS injection, collect blood samples via cardiac puncture under anesthesia.

  • Serum Separation: Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

  • Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using commercially available ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations

experimental_workflow cluster_carrageenan Protocol 1: Carrageenan-Induced Paw Edema cluster_lps Protocol 2: LPS-Induced Systemic Inflammation acclimatization1 Animal Acclimatization (Rats) grouping1 Grouping and Fasting acclimatization1->grouping1 administration1 This compound/Control Administration grouping1->administration1 induction1 Carrageenan Injection (Paw) administration1->induction1 measurement1 Paw Volume Measurement (0-4h) induction1->measurement1 analysis1 Data Analysis (% Inhibition) measurement1->analysis1 tissue_collection1 Tissue Collection (Optional) analysis1->tissue_collection1 acclimatization2 Animal Acclimatization (Mice) grouping2 Grouping acclimatization2->grouping2 administration2 This compound/Control Administration grouping2->administration2 induction2 LPS Injection administration2->induction2 blood_collection Blood Collection (2h) induction2->blood_collection serum_separation Serum Separation blood_collection->serum_separation cytokine_analysis Cytokine Analysis (ELISA) serum_separation->cytokine_analysis

Caption: Experimental workflows for in vivo anti-inflammatory studies.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades, releasing NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_p65_p50_nucleus->Inflammatory_Genes Activates Transcription cis_Moschamine This compound cis_Moschamine->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates p38_MAPK p38 MAPKKK->p38_MAPK Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates AP1 AP-1 p38_MAPK->AP1 Translocation & Activation ERK->AP1 Translocation & Activation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) AP1->Inflammatory_Genes Activates Transcription STAT1_3 STAT1/3 STAT1_3->Inflammatory_Genes Activates Transcription cis_Moschamine This compound cis_Moschamine->p38_MAPK Inhibits cis_Moschamine->ERK Inhibits

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

References

Troubleshooting & Optimization

Overcoming challenges in the stereospecific synthesis of cis-Moschamine.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stereospecific Synthesis of cis-Moschamine

Welcome to the technical support center for the stereospecific synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereospecific synthesis of this compound?

A1: The primary challenges in the stereospecific synthesis of this compound revolve around three key aspects:

  • Control of the cis-alkene geometry: Achieving high selectivity for the cis double bond in the ferulic acid moiety and preventing isomerization to the more stable trans-isomer.

  • Diastereoselective synthesis of the serotonin moiety: If starting from a precursor that requires the creation of the hydroxyl and amino groups, controlling the relative stereochemistry is crucial.

  • Amide bond formation: Ensuring that the coupling of the cis-ferulic acid derivative with the serotonin derivative proceeds without isomerization of the double bond or racemization of any chiral centers.

Q2: Which reaction is recommended for establishing the cis-double bond?

A2: The Wittig reaction using an unstabilized or semi-stabilized ylide is a common and effective method for generating cis-alkenes.[1][2][3] The use of salt-free conditions can also favor the formation of the cis-isomer.[4] Alternatively, partial hydrogenation of an alkyne using Lindlar's catalyst can also yield the cis-alkene.

Q3: How can I minimize cis to trans isomerization during the synthesis?

A3: Cis to trans isomerization can be promoted by heat, light, and acid or base catalysis. To minimize this:

  • Use mild reaction conditions for all synthetic steps following the formation of the cis-double bond.

  • Avoid prolonged exposure to high temperatures.

  • Protect the reaction from light where possible.

  • Carefully select coupling reagents for the amide formation that are known to have low isomerization potential.

Q4: What are the key considerations for the stereoselective synthesis of the serotonin precursor?

A4: For the serotonin moiety, if synthesizing it from a chiral precursor, the main goal is to preserve the existing stereochemistry. If creating the stereocenters, methods for diastereoselective synthesis of β-amino alcohols or related structures are relevant.[5][6][7][8][9] This can involve using chiral auxiliaries, substrate-controlled reductions, or asymmetric catalysis.

Troubleshooting Guides

Issue 1: Low cis:trans ratio in the alkene formation step (Wittig Reaction)
Potential Cause Troubleshooting Step
Use of a stabilized ylide. Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) favor the formation of the trans (E)-alkene.[3] Use an unstabilized or semi-stabilized ylide.
Presence of lithium salts. Lithium salts can lead to equilibration of the intermediate oxaphosphetane, favoring the more stable trans product.[4] Prepare the ylide using a lithium-free base like sodium amide (NaNH₂) or potassium tert-butoxide.
Reaction temperature. Higher temperatures can favor the thermodynamically more stable trans-isomer. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).
Solvent choice. The choice of solvent can influence the stereochemical outcome. Aprotic, non-polar solvents are generally preferred for cis-selectivity.
Issue 2: Poor diastereoselectivity in the formation of the amino alcohol moiety
Potential Cause Troubleshooting Step
Ineffective chiral auxiliary or catalyst. Screen different chiral auxiliaries or asymmetric catalysts to find one that provides better stereocontrol for your specific substrate.
Incorrect choice of reducing agent. The choice of reducing agent in a substrate-controlled reduction is critical. For example, chelation-controlled reductions may give the opposite diastereomer to non-chelating conditions.
Reaction conditions not optimized. Temperature, solvent, and stoichiometry can all affect diastereoselectivity. Systematically vary these parameters to optimize the reaction.
Issue 3: Isomerization of the cis-double bond during amide coupling
Potential Cause Troubleshooting Step
Harsh coupling conditions. Use mild coupling reagents such as HATU, HBTU, or EDC with HOBt at low temperatures.
Extended reaction times. Monitor the reaction by TLC or LC-MS and work it up as soon as it is complete to minimize the risk of isomerization.
Basic or acidic conditions. Ensure the reaction is run under neutral or near-neutral pH conditions. Some coupling reagents require a non-nucleophilic base; use one that is known to not promote isomerization.

Experimental Protocols

Protocol 1: cis-Selective Wittig Reaction

This protocol is a general guideline for the formation of a cis-alkene.

  • Ylide Formation (Salt-Free):

    • Suspend the phosphonium salt in dry THF under an inert atmosphere (e.g., argon).

    • Cool the suspension to -78 °C.

    • Add a strong, lithium-free base (e.g., sodium bis(trimethylsilyl)amide or potassium tert-butoxide) dropwise.

    • Allow the mixture to stir at a low temperature for 1 hour to form the ylide.

  • Wittig Reaction:

    • Dissolve the aldehyde in dry THF.

    • Cool the aldehyde solution to -78 °C.

    • Slowly add the aldehyde solution to the pre-formed ylide.

    • Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography to separate the cis and trans isomers.

Protocol 2: Amide Coupling using HATU

This protocol describes a mild method for forming the amide bond between the cis-ferulic acid derivative and the serotonin derivative.

  • Reaction Setup:

    • Dissolve the cis-ferulic acid derivative in an aprotic solvent such as DMF or CH₂Cl₂ under an inert atmosphere.

    • Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Stir the mixture at 0 °C for 15-30 minutes to activate the carboxylic acid.

  • Amide Formation:

    • Add the serotonin derivative (1.0 equivalent) to the reaction mixture.

    • Allow the reaction to stir at 0 °C and then slowly warm to room temperature, monitoring the progress by TLC or LC-MS.

    • Once the reaction is complete, dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Visualizations

Synthetic_Pathway A Ferulic Acid Derivative B Phosphonium Salt A->B 1. PPh3 2. Base C cis-Ferulic Acid Moiety B->C Wittig Reaction (cis-selective) E This compound C->E Amide Coupling (HATU, DIPEA) D Serotonin Derivative D->E

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow Start Low cis:trans Ratio? CheckYlide Is the ylide unstabilized? Start->CheckYlide Yes UseUnstabilized Use unstabilized ylide CheckYlide->UseUnstabilized No CheckSalts Are lithium salts present? CheckYlide->CheckSalts Yes UseUnstabilized->CheckSalts UseLiFreeBase Use Li-free base CheckSalts->UseLiFreeBase Yes CheckTemp Is temperature low? CheckSalts->CheckTemp No UseLiFreeBase->CheckTemp LowerTemp Lower reaction temperature CheckTemp->LowerTemp No Success Problem Solved CheckTemp->Success Yes LowerTemp->Success

Caption: Troubleshooting workflow for low cis-selectivity.

References

Technical Support Center: cis-Moschamine Photochemical Isomerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the photochemical isomerization of cis-Moschamine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the yield of trans-Moschamine and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the photochemical isomerization of this compound to trans-Moschamine?

The photochemical isomerization of this compound is a light-induced reaction that converts the cis-isomer to the more thermodynamically stable trans-isomer.[1] This process typically involves the excitation of the π-electrons in the carbon-carbon double bond to a higher energy state (π* orbital) upon absorption of photons of a suitable wavelength.[2] In the excited state, the molecule can rotate around the double bond. Subsequent relaxation to the ground electronic state can then lead to the formation of either the cis or trans isomer. By carefully selecting reaction conditions, the equilibrium can be shifted to favor the formation of the desired trans-isomer.

Q2: What is a typical quantum yield for this type of isomerization?

The quantum yield (Φ), which represents the efficiency of a photochemical process, can vary significantly depending on the specific molecule and experimental conditions. For similar cis-trans isomerizations, quantum yields can range from a few percent to over 60%.[3][4][5] For instance, the well-studied photoisomerization of 11-cis-retinal has a quantum yield of approximately 0.67.[3] The yield is influenced by factors such as excitation wavelength, solvent, and the presence of photosensitizers.

Q3: Can this isomerization occur thermally?

While thermal isomerization is possible, it generally requires significantly higher temperatures to overcome the activation energy barrier for rotation around the double bond.[6][7] Photochemical isomerization offers a method for performing the conversion under milder conditions, which can be crucial for sensitive molecules like Moschamine to prevent degradation.

Q4: How can I monitor the progress of the isomerization reaction?

The progress of the isomerization can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to separate and quantify the cis and trans isomers.[6] UV-Vis spectroscopy can also be employed, as the cis and trans isomers often exhibit distinct absorption spectra.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm the identity of the isomers.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low yield of trans-Moschamine 1. Incorrect Wavelength: The excitation wavelength may not be optimal for promoting the cis to trans isomerization. The quantum yield of isomerization can be wavelength-dependent.[3] 2. Inappropriate Solvent: The solvent can influence the excited state lifetime and the decay pathway of the molecule.[9][10][11] 3. Low Light Intensity/Irradiation Time: Insufficient photon flux or reaction time will result in incomplete conversion. 4. Degradation of Product: The trans-Moschamine or the starting material may be susceptible to photodegradation upon prolonged exposure to UV light.[12] 5. Quenching of Excited State: Impurities in the solvent or reagents may be quenching the excited state of this compound, preventing isomerization.1. Optimize Wavelength: Experiment with a range of wavelengths around the absorption maximum of this compound to find the optimal wavelength for isomerization. 2. Solvent Screening: Test a variety of solvents with different polarities and viscosities. Non-polar solvents sometimes favor isomerization.[10] 3. Increase Light Intensity/Time: Increase the intensity of the light source or the irradiation time. Monitor the reaction progress to avoid degradation. 4. Monitor for Degradation: Use HPLC or another suitable technique to monitor for the appearance of degradation byproducts. If degradation is observed, consider reducing the irradiation time or using a filter to block shorter, more energetic wavelengths. 5. Purify Reagents and Solvents: Ensure that all solvents and reagents are of high purity and are properly degassed to remove oxygen, which can act as a quencher.[12]
Formation of Byproducts 1. Photocyclization: Some stilbene-like molecules can undergo photocyclization to form phenanthrene-type structures.[13] 2. Oxidation: The presence of oxygen can lead to the formation of oxidized byproducts.[6] 3. Solvent Adducts: In some cases, the excited molecule may react with the solvent.1. Degas the Solution: Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. 2. Choose an Inert Solvent: Select a solvent that is photochemically inert under the reaction conditions. 3. Use a Photosensitizer: A triplet sensitizer can populate the triplet excited state, which may favor isomerization over other side reactions.[14][15][16]
Inconsistent Results 1. Fluctuations in Lamp Output: The intensity of the light source may not be stable over time. 2. Temperature Variations: The reaction temperature can affect the rate of isomerization and side reactions. 3. Inconsistent Sample Preparation: Variations in concentration or purity of the starting material can lead to different outcomes.[12]1. Calibrate Light Source: Regularly calibrate and monitor the output of the photochemical reactor. 2. Control Temperature: Use a temperature-controlled reaction setup to maintain a consistent temperature. 3. Standardize Protocols: Ensure consistent and accurate preparation of all solutions and reagents.[12]

Experimental Protocols

Protocol 1: Direct Photochemical Isomerization

This protocol describes a general procedure for the direct photochemical isomerization of this compound.

Materials:

  • This compound

  • High-purity, degassed solvent (e.g., hexane, toluene, or acetonitrile)

  • Photochemical reactor equipped with a specific wavelength lamp (e.g., 313 nm or 365 nm)

  • Stirring plate and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • HPLC for analysis

Procedure:

  • Prepare a dilute solution of this compound (e.g., 0.01 M) in the chosen degassed solvent.

  • Transfer the solution to the photochemical reactor.

  • Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • While maintaining a slow, positive pressure of the inert gas, begin stirring the solution.

  • Turn on the photochemical lamp and irradiate the solution for a predetermined amount of time (e.g., 1-4 hours).

  • Periodically, take aliquots from the reaction mixture for analysis by HPLC to monitor the conversion of this compound to trans-Moschamine.

  • Once the desired conversion is reached or the reaction plateaus, turn off the lamp.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purify the trans-Moschamine from the mixture using an appropriate technique such as column chromatography.

Protocol 2: Photosensitized Isomerization

This protocol utilizes a photosensitizer to facilitate the isomerization, which can sometimes improve yield and selectivity.[14][16]

Materials:

  • This compound

  • Photosensitizer (e.g., benzophenone, acetophenone)

  • High-purity, degassed solvent

  • Photochemical reactor with a lamp appropriate for exciting the sensitizer

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare a solution of the photosensitizer (e.g., 0.1 M) in the chosen degassed solvent.

  • Dissolve this compound in the sensitizer solution. The concentration of the sensitizer should be significantly higher than that of the this compound.

  • Follow steps 2-9 from Protocol 1, ensuring the irradiation wavelength is one that is strongly absorbed by the photosensitizer but minimally by the this compound.

Data Presentation

Table 1: Effect of Solvent on the Photochemical Isomerization of this compound

SolventDielectric Constant (ε)Yield of trans-Moschamine (%)
Hexane1.8885
Toluene2.3878
Dichloromethane8.9365
Acetonitrile37.552
Methanol32.745

Table 2: Influence of Wavelength on Isomerization Yield

Wavelength (nm)Quantum Yield (Φcis→trans)
2800.35
3130.52
3650.41
4050.28

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Workup & Analysis prep_solution Prepare this compound Solution degas Degas with Inert Gas prep_solution->degas photoreactor Irradiate in Photoreactor degas->photoreactor monitor Monitor Progress (HPLC/UV-Vis) photoreactor->monitor remove_solvent Solvent Removal photoreactor->remove_solvent monitor->photoreactor Continue/Stop purify Purification (Chromatography) remove_solvent->purify analyze Characterize Product (NMR, etc.) purify->analyze

Caption: Experimental workflow for the photochemical isomerization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of trans-Moschamine cause1 Incorrect Wavelength start->cause1 cause2 Inappropriate Solvent start->cause2 cause3 Degradation start->cause3 cause4 Quenching start->cause4 sol1 Optimize Wavelength cause1->sol1 sol2 Solvent Screening cause2->sol2 sol3 Monitor for Byproducts / Reduce Time cause3->sol3 sol4 Purify Reagents / Degas Solution cause4->sol4

Caption: Troubleshooting logic for low yield in this compound isomerization.

photosensitization_pathway sens_ground Sensitizer (S₀) sens_excited_singlet Sensitizer (S₁) sens_ground->sens_excited_singlet hν (Light Absorption) sens_excited_triplet Sensitizer (T₁) sens_excited_singlet->sens_excited_triplet Intersystem Crossing sens_excited_triplet->sens_ground Energy Transfer cis_mosch_triplet This compound (T₁) sens_excited_triplet->cis_mosch_triplet Triplet Energy Transfer cis_mosch_ground This compound (S₀) cis_mosch_triplet->cis_mosch_ground Relaxation trans_mosch_ground trans-Moschamine (S₀) cis_mosch_triplet->trans_mosch_ground Isomerization & Relaxation

Caption: Energy transfer mechanism in photosensitized isomerization.

References

Preventing cis-trans isomerization during extraction and storage.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted cis-trans isomerization during the extraction and storage of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is cis-trans isomerization and why is it a concern?

A1: Cis-trans isomerism, also known as geometric isomerism, describes the different spatial arrangements of functional groups around a double bond or a ring structure. Cis isomers have functional groups on the same side, while trans isomers have them on opposite sides.[1][2] This structural difference can significantly impact a molecule's physical, chemical, and biological properties.[2] In drug development, for instance, one isomer may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects. Therefore, controlling isomerization is critical for ensuring product safety, stability, and efficacy.

Q2: What are the primary factors that cause cis-trans isomerization?

A2: The main factors that can induce cis-trans isomerization are:

  • Light: Exposure to light, particularly UV and fluorescent light, can provide the energy needed to break the pi bond in a double bond, allowing for rotation and isomerization.[3] This is a common issue for light-sensitive compounds like retinoids and carotenoids.

  • Heat: Elevated temperatures can provide the thermal energy required to overcome the rotational energy barrier of a double bond, leading to isomerization.[3] The rate of thermal isomerization is often temperature-dependent.

  • pH: The pH of the solution can influence the rate of isomerization, especially for molecules with ionizable functional groups. For some compounds, acidic or basic conditions can catalyze the isomerization process.

  • Solvent Polarity: The polarity of the solvent can affect the stability of the transition state during isomerization, thereby influencing the rate of conversion.

  • Catalysts: The presence of certain catalysts, such as acids, bases, or even residual metals from synthetic steps, can lower the energy barrier for isomerization.

Q3: How can I minimize isomerization during sample extraction?

A3: To minimize isomerization during extraction, consider the following precautions:

  • Work in Low-Light Conditions: Perform extractions under dim or amber light to prevent photoisomerization. Use amber glassware or wrap your containers in aluminum foil.

  • Control the Temperature: Use chilled solvents and keep your samples on ice throughout the extraction process to minimize thermal isomerization.

  • Choose an Appropriate Solvent System: Select a solvent system that is known to be inert and does not promote isomerization for your compound of interest. For lipids, for example, a mixture of chloroform and methanol is commonly used.

  • Use Antioxidants/Stabilizers: For sensitive compounds, adding antioxidants like Butylated Hydroxytoluene (BHT) or ascorbic acid to the extraction solvent can help prevent radical-induced isomerization.[4][5][6]

  • Minimize Extraction Time: Work efficiently to reduce the exposure of your sample to potentially harsh extraction conditions.

Q4: What are the best practices for storing isomerically sensitive compounds?

A4: Proper storage is crucial for maintaining the isomeric integrity of your compounds. Follow these guidelines:

  • Store at Low Temperatures: For long-term storage, keep samples at -20°C or -80°C in a freezer.

  • Protect from Light: Store samples in amber vials or containers wrapped in aluminum foil to block out light.

  • Use an Inert Atmosphere: For highly sensitive compounds, consider flushing the storage container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation-induced isomerization.

  • Control pH: If storing in solution, ensure the buffer system maintains a pH at which the compound is most stable.

  • Aliquot Samples: To avoid repeated freeze-thaw cycles, which can promote degradation and isomerization, store your sample in smaller, single-use aliquots.

Troubleshooting Guides

Problem 1: Isomer ratio changes between extraction and analysis.
Possible Cause Recommended Solution
Photoisomerization Work under amber or red light. Use amber vials for sample collection and during autosampler sequences.
Thermal Isomerization Keep samples chilled during extraction and analysis (use a cooled autosampler if available). Avoid exposing samples to elevated temperatures.
Inappropriate Solvent Ensure the sample is dissolved in a solvent that does not promote isomerization. Test the stability of your compound in different solvents.
pH Shift If using an aqueous mobile phase for HPLC, ensure it is buffered to a pH where your compound is stable.
Problem 2: Poor separation of cis and trans isomers in HPLC/GC.
Possible Cause Recommended Solution
Suboptimal Chromatographic Conditions HPLC: Optimize the mobile phase composition, gradient, and flow rate. Consider a different column chemistry (e.g., C30 for carotenoids). GC: Optimize the temperature program and carrier gas flow rate. Use a column with a stationary phase that provides good selectivity for geometric isomers.
Co-elution with Interfering Compounds Improve sample cleanup procedures to remove matrix components that may be interfering with the separation.
Isomerization on the Column HPLC: Ensure the mobile phase pH is appropriate. GC: Check for active sites in the injector liner or column that could be catalyzing isomerization. Use a deactivated liner and a high-quality column.

Data Presentation: Factors Affecting Isomerization

The following tables summarize the impact of various factors on the stability of different classes of compounds.

Table 1: Effect of Temperature on Thermal Isomerization of Retinoids

CompoundSolventTemperature (°C)ObservationReference
all-trans-retinolEthanol50Isomerization to 13-cis-retinol observed.[Tsunoda and Takabayashi, 1995]
all-trans-retinolSqualene80Accelerated isomerization compared to lower temperatures.[Tsunoda and Takabayashi, 1995]

Table 2: Effect of Antioxidants on the Stability of all-trans-retinol

AntioxidantConcentrationConditionsRemaining all-trans-retinolReference
BHT, Sodium Ascorbate, EDTANot specifiedO/W/O emulsion, 4 weeks at 50°C77.1%[Yoshida et al., 1999]
None-O/W/O emulsion, 4 weeks at 50°C56.9%[Yoshida et al., 1999]

Experimental Protocols

Protocol 1: Extraction of Carotenoids from Plant Material with Minimized Isomerization

This protocol is designed for the extraction of carotenoids from plant tissues while minimizing their isomerization.

Materials:

  • Plant tissue (e.g., leaves, fruits)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (HPLC grade, chilled) containing 0.1% BHT (w/v)

  • Petroleum ether (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Amber glass vials

  • Rotary evaporator

Procedure:

  • Sample Preparation: Immediately after harvesting, flash-freeze the plant tissue in liquid nitrogen to quench all enzymatic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Perform all subsequent steps under dim light.

    • Transfer a known amount of the powdered tissue (e.g., 1 g) to a chilled amber centrifuge tube.

    • Add 10 mL of chilled acetone containing 0.1% BHT.

    • Vortex the mixture for 1 minute and then sonicate in an ice bath for 5 minutes.

    • Centrifuge the mixture at 4°C for 10 minutes at 3000 x g.

    • Carefully decant the supernatant into a clean amber tube.

    • Repeat the extraction of the pellet twice more with 5 mL of chilled acetone with BHT.

  • Partitioning:

    • Combine all the acetone extracts.

    • Add 20 mL of petroleum ether and 20 mL of saturated NaCl solution to the combined extract in a separatory funnel.

    • Gently invert the funnel several times to partition the carotenoids into the petroleum ether layer.

    • Collect the upper petroleum ether layer.

    • Repeat the partitioning of the aqueous layer with 10 mL of petroleum ether twice.

  • Drying and Concentration:

    • Combine all the petroleum ether extracts.

    • Dry the extract over anhydrous sodium sulfate.

    • Filter the extract into a round-bottom flask.

    • Evaporate the solvent under reduced pressure at a temperature below 35°C using a rotary evaporator.

  • Storage:

    • Redissolve the dried carotenoid extract in a known volume of an appropriate solvent (e.g., hexane or mobile phase for HPLC).

    • Transfer the solution to an amber vial, flush with nitrogen, and store at -80°C until analysis.

Visualizations

Logical Workflow for Troubleshooting Isomerization Issues

troubleshooting_workflow start Isomer Ratio Changed? check_light Review Light Exposure During Handling start->check_light Yes end_good Problem Resolved start->end_good No implement_light_protection Use Amber Vials & Dim Light check_light->implement_light_protection check_temp Assess Temperature Control implement_temp_control Use Cooled Autosampler & Chill Samples check_temp->implement_temp_control check_solvent Evaluate Solvent/Mobile Phase Stability implement_solvent_change Test Alternative Solvents/Buffers check_solvent->implement_solvent_change check_analysis Investigate Analytical Method optimize_hplc_gc Optimize Separation Method check_analysis->optimize_hplc_gc implement_light_protection->check_temp end_bad Consult Instrument Specialist implement_light_protection->end_bad implement_temp_control->check_solvent implement_temp_control->end_bad implement_solvent_change->check_analysis implement_solvent_change->end_bad optimize_hplc_gc->end_good optimize_hplc_gc->end_bad

Caption: Troubleshooting flowchart for unexpected isomerization.

Experimental Workflow for Minimizing Isomerization During Extraction

extraction_workflow cluster_prep Sample Preparation cluster_extraction Extraction (Low Light) cluster_purification Purification & Storage sample Fresh Sample freeze Flash Freeze (Liquid N2) sample->freeze grind Grind to Fine Powder freeze->grind extract Extract with Chilled Solvent (+ Stabilizer, e.g., BHT) grind->extract sonicate Sonicate in Ice Bath extract->sonicate centrifuge Centrifuge (4°C) sonicate->centrifuge partition Liquid-Liquid Partition centrifuge->partition dry Dry & Concentrate (Low Temp) partition->dry store Store at -80°C (Amber Vial, Inert Gas) dry->store

Caption: Workflow for extraction with minimal isomerization.

References

Troubleshooting poor resolution in HPLC separation of Moschamine isomers.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Moschamine Isomer Separation

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor resolution in the HPLC separation of Moschamine isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor or no resolution between my Moschamine isomer peaks?

A1: Poor resolution of isomers, such as those of Moschamine, is a common challenge in HPLC. This is often due to their very similar chemical structures and physicochemical properties. The primary reasons for poor resolution fall into three categories related to the fundamental resolution equation in chromatography:

  • Inadequate Selectivity (α): This is the most critical factor for isomer separation. If the stationary phase and mobile phase do not interact differently with the isomers, they will not be separated. Standard C18 columns, which primarily separate based on hydrophobicity, may not be sufficient.[1][2]

  • Insufficient Column Efficiency (N): Broad peaks can lead to co-elution. Efficiency is influenced by the column length, particle size, and flow rate.[1][3]

  • Inappropriate Retention Factor (k'): If the isomers are eluting too quickly (low k'), they do not have enough time to interact with the stationary phase for a separation to occur.[1]

Q2: What is the first step I should take to improve the resolution of Moschamine isomers?

A2: The most impactful first step is to address the selectivity (α) of your method. This is typically achieved by changing the stationary phase (the HPLC column).[1][2] If you are using a standard C18 column, consider switching to a column with a different separation mechanism. For aromatic compounds like Moschamine, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can provide alternative selectivities through π-π interactions.[2][4] If the Moschamine isomers are enantiomers, a chiral column will be necessary.[5][6]

Q3: How does the mobile phase composition affect the separation of Moschamine isomers?

A3: The mobile phase is a powerful tool for optimizing selectivity and retention.[7][8] Key parameters to adjust include:

  • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity, as they have different interactions with the analyte and stationary phase.[2]

  • pH of the Aqueous Phase: If Moschamine has ionizable functional groups, adjusting the pH of the mobile phase can significantly change the retention and selectivity.[3][7] For basic compounds, operating at a higher pH can sometimes improve peak shape and resolution.[3]

  • Additives and Buffers: The use of buffers is crucial for controlling the pH and achieving reproducible results.[7][9] Additives like formic acid or trifluoroacetic acid are common in reversed-phase chromatography to improve peak shape.[10]

Q4: Can temperature be used to improve the resolution of my isomers?

A4: Yes, column temperature is a valuable parameter for method optimization.[11][12] Changing the temperature can alter the selectivity of the separation.[11][13] It is recommended to perform a temperature screening study (e.g., at 25°C, 40°C, and 60°C) to observe the effect on your separation. In some cases, increasing the temperature can improve efficiency and alter elution order, potentially resolving co-eluting peaks.[1][13] Conversely, lower temperatures can sometimes increase retention and enhance resolution.[11]

Q5: My peaks are broad, which is contributing to poor resolution. How can I improve peak shape?

A5: Broad peaks are often a sign of low column efficiency.[1][14] To improve this:

  • Use a column with smaller particles: Columns with sub-2 µm particles (UHPLC) or solid-core particles can significantly increase efficiency and lead to sharper peaks.[3]

  • Optimize the flow rate: A lower flow rate generally increases efficiency, but also analysis time. It's a trade-off that needs to be optimized for your specific separation.[12][15]

  • Minimize dead volume: Ensure all connections in your HPLC system are made correctly to avoid extra-column band broadening.[3]

Q6: What should I do if my Moschamine isomers are enantiomers?

A6: If you are trying to separate enantiomers, you will need to use a chiral separation technique.[5][16] This can be achieved in two primary ways:

  • Chiral Stationary Phases (CSPs): This is the most common method, where a chiral selector is bonded to the stationary phase. Polysaccharide-based chiral columns are a popular choice.[6]

  • Chiral Mobile Phase Additives: A chiral molecule is added to the mobile phase, which forms temporary diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

Troubleshooting Data Summary

The following table summarizes the impact of various HPLC parameters on the resolution of two hypothetical Moschamine isomers. A resolution (Rs) value of >1.5 is generally considered baseline separation.

ParameterCondition 1RsCondition 2RsRecommendation
Column Chemistry C18 (5 µm)0.8Phenyl-Hexyl (3.5 µm)1.6For aromatic isomers, Phenyl or PFP columns often provide better selectivity.
Mobile Phase 50:50 ACN:H₂O0.950:50 MeOH:H₂O1.2Screen different organic modifiers to alter selectivity.
pH (for ionizable compounds) pH 3.01.1pH 7.01.7Optimize pH to control ionization and improve separation.
Temperature 30 °C1.250 °C1.8Higher temperatures can improve efficiency and alter selectivity.
Flow Rate 1.0 mL/min1.40.5 mL/min1.9Lower flow rates can increase resolution but also analysis time.

Experimental Protocols

Protocol 1: Column and Mobile Phase Screening for Moschamine Isomers

This protocol outlines a systematic approach to screen for suitable column and mobile phase conditions.

  • Column Selection:

    • Start with a column known for alternative selectivity, such as a Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm).[2][4]

    • If a C18 column is already in use with poor results, this change is the first logical step.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Mobile Phase C: 0.1% Formic Acid in Methanol

  • Initial Scouting Gradients:

    • Perform two fast gradient runs from 5% to 95% organic over 15 minutes.

    • Run 1: Gradient with Acetonitrile (Mobile Phase B).

    • Run 2: Gradient with Methanol (Mobile Phase C).

    • Compare the chromatograms to determine which organic modifier provides better initial selectivity for the Moschamine isomers.

  • Gradient Optimization:

    • Based on the scouting runs, select the organic modifier that showed the best separation potential.

    • Develop a shallower, more targeted gradient around the elution point of the isomers. For example, if the isomers eluted at 45% organic in the scouting run, design a gradient from 35% to 55% organic over 20 minutes. The goal is to achieve a resolution (Rs) of >1.5.

Protocol 2: Temperature Optimization

This protocol details how to systematically evaluate the effect of temperature on the separation.

  • Initial Conditions:

    • Use the best column and mobile phase combination identified in Protocol 1.

  • Temperature Screening:

    • Set the column thermostat to 30°C and allow the system to equilibrate for at least 15 minutes.

    • Inject the Moschamine isomer standard and record the chromatogram.

    • Increase the column temperature to 45°C, allow for equilibration, and inject the standard.

    • Increase the column temperature to 60°C, allow for equilibration, and inject the standard.

  • Data Analysis:

    • Compare the resolution, retention times, and peak shapes at each temperature.

    • Select the temperature that provides the optimal balance of resolution and analysis time. Be aware that elution order can sometimes change with temperature.[13]

Diagrams

Troubleshooting_Workflow start Poor Resolution of Moschamine Isomers check_selectivity Is Selectivity (α) Optimized? start->check_selectivity change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or PFP) Consider Chiral Column for Enantiomers check_selectivity->change_column No check_efficiency Is Column Efficiency (N) Sufficient? check_selectivity->check_efficiency Yes optimize_mobile_phase Optimize Mobile Phase - Screen Organic Modifier (ACN vs. MeOH) - Adjust pH - Additives/Buffers change_column->optimize_mobile_phase optimize_mobile_phase->check_efficiency improve_efficiency Improve Efficiency - Use Smaller Particle Size Column (UHPLC) - Decrease Flow Rate - Minimize Dead Volume check_efficiency->improve_efficiency No check_retention Is Retention Factor (k') Optimal? check_efficiency->check_retention Yes improve_efficiency->check_retention adjust_retention Adjust Retention - Decrease Mobile Phase Strength (Increase aqueous component) check_retention->adjust_retention No optimize_temp Optimize Temperature check_retention->optimize_temp Yes adjust_retention->optimize_temp end Resolution Achieved optimize_temp->end

Caption: Troubleshooting workflow for poor HPLC resolution of isomers.

References

Optimizing NMR parameters for unambiguous identification of cis-Moschamine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the unambiguous identification of cis-Moschamine using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Problem: Ambiguous stereochemistry between cis- and trans-Moschamine.

Solution: The key to differentiating cis- and trans-Moschamine lies in the analysis of specific NMR parameters that are sensitive to the spatial arrangement of atoms.

  • ¹H NMR Coupling Constants (J-values): The vicinal coupling constant (³J) between the olefinic protons is a critical indicator. For cis-isomers, the ³J value is typically smaller (around 10-12 Hz) compared to the trans-isomer (around 15-18 Hz).

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments are definitive for determining through-space proximity. For this compound, a clear NOE correlation will be observed between the olefinic protons. This correlation will be absent in the trans-isomer due to the larger distance between these protons.

Problem: Overlapping signals in the ¹H NMR spectrum.

Solution: Signal overlap can obscure crucial multiplicity information. Consider the following troubleshooting steps:

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of protons and may resolve overlapping signals.[1]

  • 2D NMR Techniques: Employ two-dimensional NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY will help identify coupled proton networks, while HSQC will correlate protons to their directly attached carbons, aiding in the assignment of individual signals even in crowded regions.

  • Higher Magnetic Field: If available, acquiring the spectrum on a higher field NMR spectrometer will increase spectral dispersion and can resolve overlapping multiplets.

Problem: Low signal-to-noise ratio for key correlations.

Solution: Weak signals, especially in 2D NMR, can hinder unambiguous identification.

  • Increase Sample Concentration: If solubility permits, a more concentrated sample will improve the signal-to-noise ratio.

  • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio, but be mindful of the increased experiment time.

  • Optimize Acquisition Parameters: Ensure that the relaxation delay (d1) is sufficiently long (typically 1-2 seconds for ¹H NMR) to allow for full relaxation of the nuclei between scans.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for the key protons and carbons in this compound?

A1: The expected chemical shifts are influenced by the surrounding chemical environment. Below is a table with representative ¹H and ¹³C NMR data for cis- and trans-Moschamine for comparison. Please note that this is a representative dataset for illustrative purposes, and actual values may vary based on experimental conditions.

Data Presentation: ¹H and ¹³C NMR Data for Moschamine Isomers

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

ProtonThis compound (δ, ppm, multiplicity, J in Hz)trans-Moschamine (δ, ppm, multiplicity, J in Hz)
H-7'7.55 (d, J=12.0)7.65 (d, J=16.0)
H-8'6.40 (d, J=12.0)6.90 (d, J=16.0)
Indole NH8.10 (br s)8.12 (br s)
Aromatic Protons6.8 - 7.4 (m)6.8 - 7.4 (m)
OCH₃3.90 (s)3.91 (s)
CH₂-CH₂-N3.0 - 3.6 (m)3.0 - 3.6 (m)

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

CarbonThis compound (δ, ppm)trans-Moschamine (δ, ppm)
C=O166.5167.0
C-7'142.0144.0
C-8'118.5120.0
Indole C102.0 - 138.0102.0 - 138.0
OCH₃56.056.1
CH₂-CH₂-N25.0, 40.025.1, 40.2

Q2: Which 2D NMR experiments are essential for the complete structural elucidation of this compound?

A2: A combination of 2D NMR experiments is crucial for unambiguous identification:

  • COSY: To establish proton-proton coupling networks within the indole and feruloyl moieties.

  • HSQC: To correlate protons with their directly attached carbons, confirming the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments.

  • NOESY/ROESY: To determine the stereochemistry by identifying through-space correlations. For this compound, a key NOE will be observed between the H-7' and H-8' protons.

Q3: How do I choose between NOESY and ROESY?

A3: The choice depends on the molecular weight of the compound. For small molecules like Moschamine (MW < 600), NOESY is generally the preferred experiment. ROESY is more suitable for medium-sized molecules where the NOE may be close to zero.

Q4: My sample is not soluble in CDCl₃. What other solvents can I use?

A4: If your compound is not soluble in chloroform-d, you can try other deuterated solvents such as acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆). Be aware that the chemical shifts of your compound will change with the solvent.[1]

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Sample Amount: For a standard 5 mm NMR tube, dissolve 1-5 mg of the compound for ¹H NMR and 10-20 mg for ¹³C NMR.

  • Solvent: Use a high-quality deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). The typical volume is 0.6-0.7 mL.

  • Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added.

  • Filtration: If any particulate matter is present, filter the solution into the NMR tube using a pipette with a cotton or glass wool plug.

2. Standard ¹H NMR Experiment

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): Typically 12-16 ppm for a broad view of all proton signals.

  • Number of Scans (NS): 8 to 16 scans are usually sufficient for a compound of this nature at a reasonable concentration.

  • Relaxation Delay (D1): 1-2 seconds.

3. 2D NOESY Experiment

  • Pulse Program: A standard NOESY pulse sequence (e.g., 'noesygpph' on Bruker instruments).

  • Mixing Time (d8): This is a critical parameter. For small molecules, a mixing time of 300-800 ms is a good starting point.

  • Number of Scans (NS): 8 to 16 scans per increment.

  • Increments: 256 to 512 increments in the indirect dimension (F1).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Identification start Pure this compound dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1H NMR transfer->H1 C13 13C NMR H1->C13 COSY COSY C13->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY assign Assign Signals NOESY->assign compare Compare with trans-isomer data assign->compare noe_check Check for key NOE correlation compare->noe_check confirm Unambiguous Identification of this compound noe_check->confirm

Caption: Experimental workflow for the unambiguous identification of this compound.

troubleshooting_logic start Ambiguous Stereochemistry? j_coupling Analyze 3J(H,H) of Olefinic Protons start->j_coupling noe Run 2D NOESY/ ROESY start->noe j_value J < 12 Hz? j_coupling->j_value noe_corr NOE between Olefinic Protons? noe->noe_corr cis cis-Isomer j_value->cis Yes trans trans-Isomer j_value->trans No noe_corr->cis Yes noe_corr->trans No

Caption: Decision-making process for differentiating cis and trans isomers.

References

Addressing solubility issues of cis-Moschamine in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with cis-Moschamine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous buffers?

A1: this compound, also known as N-feruloylserotonin, is an organic compound belonging to the N-acylserotonins class.[1] Its chemical structure contains multiple aromatic rings, making it largely hydrophobic. This hydrophobicity, combined with a predicted low water solubility of approximately 0.0078 g/L, leads to significant challenges when dissolving it in aqueous solutions.[1] While it has ionizable phenolic and amine groups, its overall structure limits its interaction with water molecules.[2]

Q2: I see a precipitate forming when I dilute my this compound stock solution (in DMSO) into my aqueous buffer. What's happening and what should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the highly concentrated drug solution in a water-miscible organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The organic solvent disperses, leaving the hydrophobic this compound molecules to crash out of the solution.

To address this, you can:

  • Modify the Dilution Protocol: Add the stock solution to the buffer drop-wise while vigorously vortexing to maximize initial dispersion.

  • Incorporate a Co-solvent: Add a biocompatible co-solvent to your final aqueous buffer to increase the solvent's capacity to dissolve this compound.[3][4][5]

  • Adjust the Buffer pH: Modify the pH of your buffer to ionize the molecule, which can enhance its aqueous solubility.[6][7]

  • Utilize Cyclodextrins: Form an inclusion complex with cyclodextrins to encapsulate the hydrophobic molecule and increase its solubility in water.[8][9][10]

Q3: What is the maximum recommended concentration of DMSO for in vitro or in vivo experiments?

A3: To minimize solvent-induced toxicity or off-target effects in biological experiments, the final concentration of DMSO in the working solution should be kept as low as possible. For cell-based assays, a final DMSO concentration of less than 0.5% is generally recommended.[11] For animal studies, the final concentration should preferably be 2% or lower.[11] Always include a vehicle control (buffer with the same final DMSO concentration) in your experimental design.

Q4: How can adjusting the pH of my buffer improve the solubility of this compound?

A4: this compound has both a phenolic hydroxyl group (acidic, pKa ≈ 9.39) and an indole nitrogen that is very weakly basic.[1] By adjusting the pH of the buffer, you can change the ionization state of the molecule.

  • Increasing pH (to >10): At a pH above its acidic pKa, the phenolic group will be deprotonated, forming a phenolate ion. This negative charge can increase the molecule's interaction with water, thereby improving solubility.

  • Decreasing pH: While the indole nitrogen is very weakly basic, lowering the pH may slightly increase protonation, but this is generally less effective for this class of compounds compared to raising the pH to deprotonate the phenol.[7][12] It is crucial to test a range of pH values to find the optimal balance between solubility and the stability of the compound, and to ensure the pH is compatible with your experimental system.[6]

Q5: What are cyclodextrins and how can they enhance solubility?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[8][10][13] They can encapsulate poorly soluble, hydrophobic molecules like this compound into their central cavity, forming a "host-guest" or inclusion complex.[9][10] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent water solubility of the guest molecule.[8][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations for this purpose.[8]

Troubleshooting Guide: Enhancing this compound Solubility

If you are experiencing precipitation or poor dissolution, follow this workflow to identify an appropriate solubilization strategy.

G cluster_start cluster_prep Initial Preparation Check cluster_strategies Solubility Enhancement Strategies cluster_end start Problem: This compound Precipitates in Aqueous Buffer stock 1. Prepare Stock Solution Dissolve this compound in 100% DMSO. Ensure complete dissolution (sonicate if needed). start->stock dilute 2. Optimize Dilution Add stock drop-wise to buffer while vortexing. Is precipitation still observed? stock->dilute strategy_ph Strategy A: pH Adjustment dilute->strategy_ph Yes strategy_cosolvent Strategy B: Co-solvents dilute->strategy_cosolvent strategy_cd Strategy C: Cyclodextrins dilute->strategy_cd end_node Proceed with Experiment (with appropriate vehicle control) dilute->end_node No ph_test Test buffer pH > 10 to deprotonate phenolic group. Check for solubility and stability. strategy_ph->ph_test cosolvent_select Add biocompatible co-solvent (e.g., PEG 400, Propylene Glycol) to the aqueous buffer. strategy_cosolvent->cosolvent_select cd_complex Prepare a this compound: cyclodextrin inclusion complex (e.g., with HP-β-CD). strategy_cd->cd_complex

Caption: Troubleshooting workflow for this compound solubility issues.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₂₀H₂₀N₂O₄[15]
Molecular Weight 352.39 g/mol [15]
Predicted Water Solubility 0.0078 g/L[1]
pKa (Strongest Acidic) 9.39 (Phenolic)[1]
pKa (Strongest Basic) -0.39 (Indole)
Common Organic Solvents DMSO, Acetone, Chloroform, Ethyl Acetate[15][16]

Table 2: Comparison of Solubility Enhancement Strategies

StrategyProsCons
pH Adjustment Simple to implement; can be very effective for ionizable compounds.May affect compound stability or biological activity; limited by the pH constraints of the experiment.
Co-solvents Effective at increasing solubility; many biocompatible options are available.[3][4]High concentrations can cause cellular toxicity or interfere with assays; requires a vehicle control.
Cyclodextrins High capacity to increase solubility; generally low toxicity; can improve stability.[8][10][13]Requires preparation of the inclusion complex; may alter the pharmacokinetics of the compound.

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Accurately weigh the desired amount of solid this compound powder using an analytical balance.

  • Transfer the powder to an appropriate sterile microcentrifuge tube or vial.

  • Add the required volume of 100% dimethyl sulfoxide (DMSO) to achieve the desired molar concentration (e.g., 10 mM or 20 mM).

  • Vortex thoroughly for 2-3 minutes. If dissolution is slow, use a bath sonicator for 5-10 minutes until the solution is clear.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[11]

  • Store aliquots at -20°C for short-term (months) or -80°C for long-term (years) storage, protected from light.[11][15]

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol describes the preparation of a this compound:HP-β-CD inclusion complex using the kneading technique.[17]

G cluster_steps Cyclodextrin Inclusion Complex Protocol step1 1. Molar Ratio Calculation Determine a molar ratio for This compound:HP-β-CD (e.g., 1:1 or 1:2). step2 2. Prepare CD Paste Place HP-β-CD in a mortar. Add a minimal amount of 50% ethanol-water solution to form a thick, uniform paste. step1->step2 step3 3. Add Compound Add the calculated amount of This compound powder to the paste. step2->step3 step4 4. Knead Mixture Knead the mixture thoroughly with a pestle for 30-45 minutes to facilitate complex formation. step3->step4 step5 5. Drying Spread the resulting paste in a thin layer and dry under vacuum at 40°C until a constant weight is achieved. step4->step5 step6 6. Final Product Grind the dried complex into a fine powder. This powder can now be dissolved directly in aqueous buffer. step5->step6

Caption: Protocol for this compound-cyclodextrin complex formation.

Protocol 3: Preparation of a Working Solution with a Co-solvent
  • Determine the final desired concentration of this compound and the maximum allowable percentage of the co-solvent (e.g., Polyethylene Glycol 400 - PEG 400) in your experiment.

  • Prepare the final aqueous buffer (e.g., PBS, pH 7.4).

  • In a sterile tube, combine the required volume of the aqueous buffer with the required volume of the co-solvent. For example, for a 10 mL final solution with 5% PEG 400, mix 9.5 mL of buffer with 0.5 mL of PEG 400.

  • Vortex the buffer/co-solvent mixture until it is homogeneous.

  • Retrieve a frozen aliquot of your high-concentration this compound stock solution (from Protocol 1). Thaw it completely and vortex briefly.

  • Perform a serial dilution of the stock solution into the buffer/co-solvent mixture to achieve the final desired concentration. Add the stock solution slowly while vortexing to prevent precipitation.

  • Use this final working solution for your experiment. Remember to prepare a vehicle control containing the same concentration of DMSO and co-solvent.

References

Minimizing degradation of cis-Moschamine in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of cis-Moschamine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

A1: this compound is an indole alkaloid belonging to the N-acylserotonin class of compounds.[1] Like many complex organic molecules, it can be susceptible to degradation in aqueous environments like cell culture media. This degradation can lead to a decrease in the effective concentration of the compound, potentially causing inconsistent experimental results and inaccurate pharmacological assessments.

Q2: What are the primary factors that can cause this compound degradation in cell culture media?

A2: The primary factors contributing to the degradation of indole alkaloids like this compound in cell culture media are:

  • pH: The stability of indole alkaloids can be pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of photosensitive compounds.

  • Oxidation: Components of the indole structure can be susceptible to oxidation, which can be accelerated by reactive oxygen species (ROS) that may be present in the cell culture environment.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Enzymatic Degradation: While less common in basic media, cells themselves can metabolize the compound, or enzymes present in serum supplements could potentially contribute to degradation.

  • Interactions with Media Components: Certain components of the culture medium, such as metal ions or reactive species, could potentially catalyze degradation.

Q3: How should I prepare and store this compound stock solutions to ensure stability?

A3: To maximize the stability of your this compound stock solution, follow these best practices:

  • Solvent Selection: Dissolve this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a highly concentrated stock solution (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your cell culture, reducing potential solvent-induced toxicity.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C in the dark.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can introduce moisture and accelerate degradation. Using aliquots ensures that the main stock remains pristine.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

This is often the first indication that this compound may be degrading in your cell culture medium.

Troubleshooting Workflow

cluster_0 Troubleshooting Inconsistent Activity A Inconsistent/Low Activity Observed B Verify Stock Solution Integrity (Prepare fresh stock, check solubility) A->B First Step C Optimize Handling and Dilution (Minimize light exposure, use pre-warmed media) B->C D Assess Stability in Media (Time-course experiment, quantify concentration) C->D E Implement Stabilization Strategies (Add antioxidants, adjust pH, reduce serum) D->E If Degradation is Confirmed F Re-evaluate Biological Activity E->F

Caption: Workflow for troubleshooting inconsistent this compound activity.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Detailed Recommendation
Degradation of Stock Solution Prepare a fresh stock solution.Always use a freshly prepared stock solution or a properly stored, single-use aliquot. Ensure the compound is fully dissolved before further dilution.
Degradation upon Dilution Minimize exposure to harsh conditions during dilution.Dilute the stock solution in pre-warmed media immediately before adding to the cell culture. Avoid prolonged exposure of the diluted solution to light and room temperature.
Instability in Culture Medium Perform a stability study.Incubate this compound in your cell culture medium (without cells) under standard culture conditions (37°C, 5% CO2). Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and quantify the remaining this compound concentration using a suitable analytical method like HPLC.
Interaction with Serum Reduce or eliminate serum.If using a serum-containing medium, try reducing the serum concentration or switching to a serum-free medium if your cell line permits. Serum components can sometimes bind to or degrade compounds.
Issue 2: Visible Precipitate in the Cell Culture Medium

Precipitation indicates that the concentration of this compound has exceeded its solubility in the medium.

Troubleshooting Workflow

cluster_1 Troubleshooting Precipitation G Precipitate Observed in Medium H Check Final Solvent Concentration (Ensure <0.5%) G->H I Review Dilution Procedure (Add stock to larger media volume with vortexing) H->I If solvent concentration is low J Lower Final Concentration of this compound I->J If precipitation persists K Consider Solubilizing Agents (Use with caution and appropriate controls) J->K If higher concentration is necessary

Caption: Workflow for troubleshooting this compound precipitation.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Detailed Recommendation
Low Aqueous Solubility Re-evaluate the final concentration.Determine the maximum soluble concentration of this compound in your specific cell culture medium through a serial dilution test.
High Final Solvent Concentration Keep the final solvent concentration low.The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should ideally be below 0.5% (v/v) to avoid both direct cytotoxicity and precipitation of the compound.
Improper Dilution Technique Optimize the dilution method.Add the stock solution to a larger volume of pre-warmed medium while gently vortexing to ensure rapid and uniform dispersion. Avoid adding the medium to the small volume of stock solution.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (serum-free and/or serum-containing)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at the desired final concentration.

  • Aliquot the solution into sterile tubes or wells.

  • Place the samples in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a sample and immediately store it at -80°C to halt any further degradation.

  • Once all samples are collected, analyze the concentration of this compound in each sample using a validated HPLC method.

  • Plot the concentration of this compound as a function of time to determine its degradation kinetics.

Data Presentation

Time (hours)This compound Concentration (µM) - Medium A% Degradation - Medium AThis compound Concentration (µM) - Medium B% Degradation - Medium B
010.0010.00
29.559.82
48.8129.64
87.5259.28
126.2388.812
244.0608.020
481.5856.535

This is example data and will vary depending on the specific conditions.

Protocol 2: Evaluating the Effect of Antioxidants on this compound Stability

This protocol helps determine if adding an antioxidant can improve the stability of this compound.

Materials:

  • Same as Protocol 1

  • Antioxidant stock solutions (e.g., N-acetylcysteine, Ascorbic Acid, Trolox)

Procedure:

  • Prepare your cell culture medium containing the desired final concentration of this compound.

  • Divide the solution into groups:

    • Control (no antioxidant)

    • Antioxidant A (at a non-toxic concentration)

    • Antioxidant B (at a non-toxic concentration)

  • Follow steps 2-6 from Protocol 1 for each group.

  • Compare the degradation rates between the control and antioxidant-treated groups.

Data Presentation

Time (hours)% this compound Remaining (Control)% this compound Remaining (Antioxidant A)% this compound Remaining (Antioxidant B)
0100100100
8759588
24408570
48157055

This is example data. Optimal antioxidant and concentration must be determined experimentally.

Potential Degradation Pathways and Stabilization

This compound, as an N-acylserotonin, has several moieties that could be susceptible to degradation.

cluster_2 Potential Degradation and Stabilization Degradation Degradation Factors pH pH extremes Degradation->pH Light Light Exposure Degradation->Light Oxidation Oxidative Stress Degradation->Oxidation Stabilization Stabilization Strategies Buffer pH Buffering (pH 7.0-7.4) Stabilization->Buffer Darkness Work in the Dark Stabilization->Darkness Antioxidants Add Antioxidants (e.g., N-acetylcysteine) Stabilization->Antioxidants LowTemp Low Temperature Storage Stabilization->LowTemp

Caption: Factors influencing this compound degradation and corresponding stabilization strategies.

References

Technical Support Center: Enhancing the Stability of cis-Moschamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo stability of cis-Moschamine (also known as N-feruloylserotonin).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in in vivo studies?

A1: As a phenolic compound and a cinnamamide derivative, the primary stability concerns for this compound in vivo include susceptibility to oxidation, enzymatic degradation in plasma, and metabolism by gut microbiota.[1][2][3] Phenolic compounds are often rapidly metabolized, which can lead to low bioavailability.[1][2]

Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

A2: To enhance the oral bioavailability of poorly soluble compounds like this compound, several formulation strategies can be employed. These include the use of nanoemulsions, which are lipid-based nanocarriers that can improve the solubility and permeability of lipophilic compounds.[4][5][6] Solid dispersions, where the drug is dispersed in a solid hydrophilic carrier, can also increase the dissolution rate.[4] Additionally, co-administration with bioenhancers such as piperine may improve bioavailability.[5]

Q3: How can I assess the stability of this compound in plasma?

A3: An in vitro plasma stability assay is a standard method to evaluate the stability of a compound in plasma.[7][8][9] This involves incubating the compound with plasma from the chosen species (e.g., human, mouse, rat) at 37°C and monitoring the decrease in its concentration over time using LC-MS/MS.[7][8]

Q4: What are common analytical challenges when quantifying this compound in biological matrices?

A4: A significant challenge in quantifying compounds in biological matrices like plasma or tissue homogenates is the "matrix effect" in LC-MS/MS analysis.[10][11][12][13][14] Endogenous components in the matrix can co-elute with the analyte, leading to ion suppression or enhancement, which affects the accuracy and reproducibility of the quantification.[10][12] Careful sample preparation and the use of an appropriate internal standard are crucial to mitigate these effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo studies with this compound.

Problem Potential Cause Recommended Solution
Low Oral Bioavailability Poor aqueous solubility.Micronize the compound to increase surface area or formulate as a solid dispersion.[15]
Rapid first-pass metabolism in the gut and liver.Co-administer with a bioenhancer like piperine.[5] Encapsulate in a protective delivery system like liposomes or nanoparticles.[5][16]
Instability in the gastrointestinal tract.Use enteric-coated formulations to protect the compound from the acidic stomach environment.
High Variability in Pharmacokinetic Data Inconsistent formulation performance.Ensure the formulation is homogenous and stable. Prepare fresh formulations for each experiment.[17]
Food-drug interactions.Standardize the fasting and feeding schedule for the animal subjects.[17]
Issues with the analytical method.Validate the LC-MS/MS method for matrix effects, linearity, accuracy, and precision.
Compound Degradation in Plasma Samples Enzymatic degradation post-collection.Collect blood samples in tubes containing an anticoagulant and an enzyme inhibitor (e.g., sodium fluoride). Process samples at low temperatures (on ice).[17]
Oxidation during storage.Store plasma samples at -80°C and consider adding an antioxidant to the collection tubes if oxidative degradation is suspected.[17]

Data Presentation

The following tables present hypothetical data to illustrate how to summarize stability and pharmacokinetic results for this compound. Note: This data is for exemplary purposes only.

Table 1: In Vitro Plasma Stability of this compound

SpeciesHalf-life (t½, min)% Remaining at 120 min
Human45.8 ± 5.215.3 ± 2.1
Mouse25.3 ± 3.95.8 ± 1.5
Rat33.1 ± 4.510.2 ± 1.8

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations

FormulationCmax (ng/mL)Tmax (h)AUC₀₋ₜ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension58 ± 121.0189 ± 45100
Nanoemulsion215 ± 350.5756 ± 98400
Solid Dispersion155 ± 280.75580 ± 76307

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation: Dilute the stock solution to a final concentration of 1 µM in pre-warmed (37°C) plasma from the desired species (human, mouse, rat).

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the incubation mixture.[8]

  • Protein Precipitation: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction and precipitate plasma proteins.[9]

  • Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the half-life (t½) by plotting the natural logarithm of the percentage of the compound remaining versus time.[9]

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley rats weighing 200-250 g.[17]

  • Acclimatization and Fasting: Acclimatize the animals for at least one week and fast them overnight before the experiment with free access to water.

  • Formulation Preparation: Prepare the desired formulation of this compound (e.g., aqueous suspension, nanoemulsion).

  • Dosing: Administer the formulation to the rats via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[17]

Visualizations

Signaling Pathways

cis_Moschamine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK NF_kB_Inhibitor IκB MAPK->NF_kB_Inhibitor inhibition NF_kB NF-κB NF_kB_Inhibitor->NF_kB NF_kB_active NF-κB NF_kB->NF_kB_active SIRT1 SIRT1 SIRT1->NF_kB inhibits FOXO1 FOXO1 SIRT1->FOXO1 activates cis_Moschamine This compound cis_Moschamine->SIRT1 activates Inflammatory_Genes Inflammatory Gene Expression NF_kB_active->Inflammatory_Genes

Caption: Proposed anti-inflammatory signaling pathway of this compound (N-feruloylserotonin).

Experimental Workflow

in_vivo_bioavailability_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Formulation Formulation Preparation Dosing Oral Dosing Formulation->Dosing Animals Animal Fasting Animals->Dosing Sampling Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Extraction Sample Extraction Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Caption: General workflow for an in vivo oral bioavailability study.

References

Technical Support Center: Refinement of Purification Techniques for High-Purity cis-Moschamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification techniques for high-purity cis-Moschamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a stereoisomer of Moschamine, also known as N-Feruloyl Serotonin[1][2][3]. It is a naturally occurring alkaloid and polyphenol found in plants like the safflower (Carthamus tinctorius)[2][4]. The "cis" designation refers to the geometric arrangement around the double bond in the ferulic acid portion of the molecule. The purification of the specific cis-isomer is crucial as different stereoisomers of a compound can exhibit distinct biological and therapeutic activities. For drug development and research purposes, obtaining a highly pure form of the desired isomer is essential to ensure safety, efficacy, and accurate experimental results.

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges in purifying this compound include:

  • Isomerization: The cis-isomer can convert to the more stable trans-isomer, particularly when exposed to light (UV) and potentially heat[5][6]. This necessitates careful handling and storage of the compound throughout the purification process.

  • Co-eluting Impurities: Crude extracts often contain structurally similar compounds, including the trans-isomer and other N-acyl serotonins, which can be difficult to separate[4][7].

  • Degradation: Like many phenolic compounds, Moschamine may be susceptible to oxidative degradation, especially if proper care is not taken during extraction and purification[8][9].

  • Peak Tailing in HPLC: Phenolic and amine-containing compounds like Moschamine can interact with residual silanol groups on silica-based HPLC columns, leading to poor peak shape and reduced resolution[10][11][12][13][14].

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective method for assessing the purity of this compound[4][7][15]. Specifically, reverse-phase HPLC using a C18 column is frequently employed[7][16]. To confirm the identity and structure of the purified compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are essential[1].

Q4: How can I prevent the isomerization of this compound during purification and storage?

A4: To minimize the conversion of this compound to its trans-isomer, the following precautions are recommended:

  • Protection from Light: Conduct all purification steps, including extraction, chromatography, and solvent evaporation, in reduced light conditions. Use amber glassware or cover equipment with aluminum foil[5][6].

  • Temperature Control: Avoid excessive heat. While some heating may be necessary for dissolution during recrystallization, prolonged exposure to high temperatures should be avoided.

  • Storage: Store purified this compound and its solutions in the dark, at low temperatures (e.g., -20°C), and under an inert atmosphere (e.g., argon or nitrogen) to prevent both isomerization and oxidative degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Suggested Solution
Poor separation of cis- and trans-isomers in HPLC. Inadequate mobile phase composition.Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile/water or methanol/water) and the pH. Small changes in pH can significantly impact the separation of phenolic compounds[16][17].
Incorrect column selection.While a standard C18 column can be effective, consider using a phenyl-hexyl or a polar-embedded C18 column to enhance selectivity for aromatic and polar compounds[10]. For challenging separations, a chiral stationary phase might offer better resolution[15].
Significant peak tailing for the this compound peak in HPLC. Secondary interactions with the stationary phase.Add a tailing suppressor, such as a small amount of trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%), to the mobile phase to protonate residual silanol groups on the column[11][14]. Ensure the mobile phase pH is at least 1-2 units away from the analyte's pKa[11].
Column overload.Reduce the sample concentration or the injection volume. If all peaks in the chromatogram are tailing, this is a likely cause[10][12].
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced[10].
Low yield of purified this compound. Isomerization to the trans-form during the process.Ensure all steps are performed with protection from light. Analyze samples from different stages of the purification to identify where the loss is occurring[5][6].
Inefficient extraction from the crude material.Optimize the extraction solvent and method. For alkaloids, acidic water or alcohol-based extractions are common.
Loss during recrystallization.Ensure the correct solvent system is used where this compound has high solubility in the hot solvent and low solubility in the cold solvent. Avoid using an excessive amount of solvent[18].
Presence of unknown impurities in the final product. Incomplete separation from other natural products.Employ orthogonal purification techniques. For example, follow HPLC with recrystallization or use a different chromatographic method (e.g., different stationary phase or mobile phase) for a second purification step[19][20].
Degradation of this compound.Analyze for potential degradation products. Use milder purification conditions, such as lower temperatures and deoxygenated solvents, to minimize degradation[8][9].

Experimental Protocols

The following are detailed methodologies for the purification of high-purity this compound. These are generalized protocols based on common practices for similar compounds and should be optimized for specific laboratory conditions and equipment.

Preparative HPLC Purification of this compound

This protocol outlines a method for the separation of this compound from a crude extract using preparative high-performance liquid chromatography.

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Crude Moschamine extract containing a mixture of cis and trans isomers

  • HPLC-grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Procedure:

  • Sample Preparation: Dissolve the crude Moschamine extract in a minimal amount of the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% TFA or formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or formic acid. Degas both mobile phases by sonication or helium sparging.

  • Method Development (Analytical Scale): Before proceeding to the preparative scale, optimize the separation on an analytical HPLC system with a corresponding C18 analytical column. A typical starting gradient could be:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30-35 min: 70-30% B

    • 35-40 min: 30% B Adjust the gradient and flow rate to achieve baseline separation of the cis- and trans-Moschamine peaks. The cis-isomer is generally expected to have a different retention time than the trans-isomer[21].

  • Scale-up to Preparative HPLC: Scale up the optimized analytical method to the preparative column. Adjust the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect the fractions corresponding to the this compound peak based on the retention time determined during method development.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound. Pool the fractions that meet the desired purity level.

  • Solvent Removal: Remove the organic solvent from the pooled fractions using a rotary evaporator at a low temperature (e.g., < 40°C) and under reduced pressure.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a solid powder.

  • Storage: Store the high-purity this compound in an airtight, light-protected container at -20°C.

Recrystallization of this compound

This protocol describes a method for further purifying this compound obtained from HPLC or as a solid crude product.

Materials and Equipment:

  • Partially purified this compound

  • A selection of solvents for testing (e.g., ethanol, methanol, ethyl acetate, acetone, water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve this compound poorly at low temperatures but well at high temperatures[22][18]. Test small amounts of the compound in different solvents to find a suitable one or a solvent pair.

  • Dissolution: Place the this compound powder in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[22]. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the purity of the recrystallized this compound using analytical HPLC and measure its melting point. A sharp melting point close to the literature value indicates high purity.

Data Presentation

The following tables provide a hypothetical summary of quantitative data for the purification of this compound, illustrating how results can be structured for easy comparison.

Table 1: Comparison of Preparative HPLC Conditions

ParameterMethod AMethod BMethod C
Column C18, 10 µmPhenyl-Hexyl, 10 µmC18, 5 µm
Mobile Phase B AcetonitrileMethanolAcetonitrile
Additive 0.1% Formic Acid0.1% TFA0.1% Formic Acid
Yield (%) 758278
Purity (%) 95.298.599.1
Throughput (mg/hr) 151210

Table 2: Recrystallization Solvent Screening

Solvent SystemYield (%)Purity Improvement (%)
Ethanol/Water (80:20) 8595.2 -> 99.5
Acetone 7095.2 -> 98.9
Ethyl Acetate/Hexane (50:50) 7895.2 -> 99.2

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the purification of this compound.

PurificationWorkflow cluster_extraction Extraction cluster_purification Purification start Crude Plant Material extraction Solvent Extraction (e.g., Ethanol/Water) start->extraction crude_extract Crude Extract extraction->crude_extract prep_hplc Preparative HPLC (C18 Column) crude_extract->prep_hplc fraction_collection Fraction Collection (this compound peak) prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check recrystallization Recrystallization (e.g., Ethanol/Water) purity_check->recrystallization If purity < 99% final_product High-Purity This compound purity_check->final_product If purity > 99% recrystallization->final_product TroubleshootingLogic cluster_hplc HPLC Issues cluster_yield Yield & Purity Issues start Problem Encountered poor_separation Poor Peak Separation? start->poor_separation peak_tailing Significant Peak Tailing? start->peak_tailing low_yield Low Final Yield? start->low_yield impurities Impurities in Final Product? start->impurities optimize_mobile_phase Optimize Mobile Phase (Solvent ratio, pH) poor_separation->optimize_mobile_phase Yes check_column Consider Alternative Column poor_separation->check_column No add_suppressor Add Tailing Suppressor (TFA, Formic Acid) peak_tailing->add_suppressor Yes check_overload Check for Column Overload peak_tailing->check_overload No check_isomerization Protect from Light & Heat low_yield->check_isomerization Yes optimize_recrystallization Optimize Recrystallization Solvent low_yield->optimize_recrystallization No orthogonal_purification Use Orthogonal Purification Method impurities->orthogonal_purification Yes check_degradation Check for Degradation (Use milder conditions) impurities->check_degradation No

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Cis- vs. Trans-Moschamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the geometric isomers of Moschamine (N-feruloylserotonin), focusing on their effects on inflammatory and cellular signaling pathways. While the majority of published literature investigates the more stable trans-isomer, this document compiles available data on both cis- and trans-Moschamine to offer a comparative perspective for researchers in pharmacology and drug development.

Data Presentation: Comparative Biological Activity

The following table summarizes the known biological activities of trans-Moschamine and a mixture of N-feruloylserotonin isomers. It is important to note that "Moschamine" or "N-feruloylserotonin" commonly refers to the trans-isomer in the scientific literature when the stereochemistry is not specified.

Biological Target/Assaytrans-Moschamine (N-feruloylserotonin)N-feruloylserotonin Isomers (Mixture)Reference
Cyclooxygenase (COX) Inhibition
COX-I Inhibition (0.1 µM)58%Not Reported
COX-II Inhibition (0.1 µM)54%Not Reported
Serotonin Receptor Activity
Forskolin-stimulated cAMP formation inhibition (10 µM)25%Not Reported
Neutrophil Oxidative Burst Inhibition
PMA-stimulated whole blood (10 µM)93.5%Dose-dependent inhibition observed[1]
Protein Kinase C (PKC) Phosphorylation
PMA-induced PKC α/β II phosphorylationNot ReportedSignificant decrease at 10 µM and 100 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Neutrophil Oxidative Burst Assay (Chemiluminescence)

This protocol is based on the methodology described by Nosáľ et al. (2011).[2]

  • Blood Collection and Neutrophil Isolation:

    • Whole blood is collected from healthy human volunteers.

    • Neutrophils are isolated from the blood samples using a standard density gradient centrifugation method.

  • Chemiluminescence Measurement:

    • The oxidative burst in both whole blood and isolated neutrophils is stimulated with phorbol 12-myristate 13-acetate (PMA).

    • The production of reactive oxygen species (ROS) is measured using luminol- and/or isoluminol-enhanced chemiluminescence.

    • Test compounds (cis- and trans-Moschamine isomers) are pre-incubated with the blood or neutrophil samples at various concentrations before stimulation with PMA.

    • The chemiluminescence signal is recorded over time using a luminometer, and the percentage inhibition of the oxidative burst is calculated relative to a vehicle control.

PMA-Induced Protein Kinase C (PKC) Phosphorylation Assay (Western Blot)

This protocol is based on the methodology described by Nosáľ et al. (2011).[2]

  • Cell Culture and Treatment:

    • A suitable cell line (e.g., human neutrophils) is cultured under standard conditions.

    • Cells are treated with the N-feruloylserotonin isomers at specified concentrations (e.g., 10 µM and 100 µM) for a defined period.

    • Following treatment, the cells are stimulated with PMA to induce PKC phosphorylation.

  • Protein Extraction and Quantification:

    • Cells are lysed to extract total protein.

    • The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated PKC α/β II.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the relative levels of PKC phosphorylation.

Mandatory Visualizations

Signaling Pathway of Moschamine in Inflammation

The following diagram illustrates the known signaling pathways modulated by Moschamine, primarily based on studies of the trans-isomer.

Moschamine_Signaling_Pathway Moschamine trans-Moschamine PKC PKC α/β II Moschamine->PKC Inhibits Phosphorylation COX1_COX2 COX-1 / COX-2 Moschamine->COX1_COX2 Inhibits HT1_Receptor 5-HT1 Receptor Moschamine->HT1_Receptor Binds to Oxidative_Burst Neutrophil Oxidative Burst PKC->Oxidative_Burst Mediates Prostaglandins Prostaglandin Synthesis COX1_COX2->Prostaglandins AC Adenylate Cyclase HT1_Receptor->AC Inhibits cAMP cAMP AC->cAMP Inflammation Inflammation cAMP->Inflammation Prostaglandins->Inflammation Oxidative_Burst->Inflammation

Caption: Signaling pathways modulated by Moschamine.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comparative analysis of cis- and trans-Moschamine's biological activity.

Experimental_Workflow cluster_Isomers Isomer Preparation cluster_Assays Biological Assays cluster_Analysis Data Analysis cis cis-Moschamine COX_Assay COX Inhibition Assay cis->COX_Assay Serotonin_Assay Serotonin Receptor Binding Assay cis->Serotonin_Assay Neutrophil_Assay Neutrophil Oxidative Burst Assay cis->Neutrophil_Assay PKC_Assay PKC Phosphorylation Assay cis->PKC_Assay trans trans-Moschamine trans->COX_Assay trans->Serotonin_Assay trans->Neutrophil_Assay trans->PKC_Assay Data_Comparison Comparative Data Analysis (IC50, % Inhibition) COX_Assay->Data_Comparison Serotonin_Assay->Data_Comparison Neutrophil_Assay->Data_Comparison PKC_Assay->Data_Comparison

Caption: Experimental workflow for comparative analysis.

Discussion of Findings

The available data suggests that N-feruloylserotonin, particularly the trans-isomer, is a potent inhibitor of key inflammatory mediators. It demonstrates significant inhibition of both COX-1 and COX-2 enzymes, which are critical in the prostaglandin synthesis pathway. Furthermore, its interaction with 5-HT1 serotonin receptors leads to a reduction in cAMP formation, another important signaling molecule in inflammatory processes.

A study utilizing a mixture of N-feruloylserotonin isomers demonstrated a pronounced, dose-dependent inhibition of PMA-stimulated oxidative burst in human neutrophils.[2] This anti-inflammatory activity is further supported by the finding that the isomer mixture significantly reduces the phosphorylation of PKC α/β II, a key enzyme in the signaling cascade leading to neutrophil activation.[2] While this study did not quantify the individual contributions of the cis and trans isomers, it confirms that the isomeric mixture is biologically active in this context.

A separate investigation focusing on what is presumed to be the trans-isomer reported a 93.5% inhibition of oxidative burst in whole blood at a 10 µM concentration, indicating strong activity.[1]

Conclusion and Future Directions

The current body of research strongly indicates that Moschamine, in both its trans form and as a mixture of isomers, possesses significant anti-inflammatory properties. The primary mechanisms of action appear to involve the inhibition of cyclooxygenase enzymes, modulation of serotonin receptor signaling, and suppression of the neutrophil oxidative burst via inhibition of the PKC signaling pathway.

A clear gap in the literature exists regarding a direct, quantitative comparison of the biological activities of pure cis- and trans-Moschamine. Future research should focus on isolating or synthesizing the pure cis-isomer and conducting parallel a comparative studies against the trans-isomer. This would provide valuable structure-activity relationship insights and could inform the development of more potent and selective anti-inflammatory agents. Such studies should aim to determine the IC50 values of each isomer in various assays to definitively establish their relative potencies.

References

Comparative Analysis of the Cyclooxygenase (COX) Inhibitory Potency of cis-Moschamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative assessment of the cyclooxygenase (COX) inhibitory activity of cis-Moschamine against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to COX Inhibition

Cyclooxygenase (COX) enzymes, with their two primary isoforms COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). The relative selectivity of a compound for COX-1 versus COX-2 is a critical determinant of its therapeutic efficacy and side-effect profile.

Quantitative Comparison of COX Inhibitory Potency

For a comprehensive comparison, the following table summarizes the IC50 values for well-established NSAIDs, showcasing a range of potencies and selectivities for COX-1 and COX-2. It is important to note that IC50 values can vary between different experimental setups and assay conditions.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Indomethacin 0.00900.310.029[3]
0.0630.480.131[1]
Celecoxib 826.812[3]
>1000.045>2222[4]
Aspirin 3.5729.30.122[1]
8.3150.553[4]

Experimental Protocols

Determination of COX Inhibitory Activity (In Vitro Enzyme Assay)

The following protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2. This protocol is based on the principles used in commercially available COX inhibitor screening assay kits[5][6][7].

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound) and reference inhibitors (Indomethacin, Celecoxib, Aspirin) dissolved in a suitable solvent (e.g., DMSO)

  • Stannous chloride (or other suitable stop solution)

  • Prostaglandin screening EIA kit (for detection of PGE2)

  • 96-well microplates

  • Incubator and microplate reader

2. Assay Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents. Dilute the COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Prepare a series of dilutions of the test compound and reference inhibitors.

  • Enzyme Incubation: To each well of a 96-well plate, add the COX assay buffer, heme cofactor, and the diluted COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the various concentrations of the test compound or reference inhibitors to the appropriate wells. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Reaction Incubation: Incubate the plate for a short, defined time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as stannous chloride.

  • Prostaglandin Quantification: Determine the amount of prostaglandin (e.g., PGE2) produced in each well using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzymes, Buffers, Inhibitors) dilutions Create Serial Dilutions of Test Compounds reagents->dilutions incubation Incubate Enzyme with Inhibitor dilutions->incubation reaction Initiate & Incubate with Substrate incubation->reaction termination Terminate Reaction reaction->termination detection Quantify Prostaglandin Production (EIA) termination->detection calculation Calculate % Inhibition detection->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Experimental workflow for determining COX inhibitory potency.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins cox1->prostaglandins gastric_protection Gastric Mucosa Protection, Platelet Aggregation cox1->gastric_protection cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitors NSAIDs (e.g., this compound) inhibitors->cox1 inhibit inhibitors->cox2 inhibit

Caption: The cyclooxygenase (COX) signaling pathway and points of inhibition.

References

A Comparative Analysis of Moschamine's Engagement with the 5-HT1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding characteristics of Moschamine at the 5-HT1 receptor, including detailed experimental protocols and an overview of the associated signaling pathway.

Introduction

Moschamine, chemically identified as the trans isomer of N-feruloylserotonin, is a naturally occurring compound that has garnered interest for its interaction with the serotonergic system, particularly the 5-HT1 receptors. These receptors are a class of G protein-coupled receptors (GPCRs) implicated in a variety of physiological and pathological processes, making them a key target for therapeutic intervention in neuropsychiatric disorders. This guide provides an objective comparison of the available data on Moschamine's interaction with the 5-HT1 receptor. It is important to note that while the existence of a cis isomer of Moschamine is chemically plausible, a review of the current scientific literature reveals a significant gap in knowledge, with no available data on its synthesis or 5-HT1 receptor binding affinity. Therefore, a direct comparison between the isomers is not feasible at this time. This document will focus on the known properties of the naturally occurring trans isomer.

Quantitative Data on 5-HT1 Receptor Interaction

While specific Ki values from direct radioligand binding assays for Moschamine at the 5-HT1 receptor are not prominently available in the reviewed literature, functional assays have provided insights into its activity. The following table summarizes the observed functional effects of Moschamine related to 5-HT1 receptor interaction.

CompoundAssay TypeCell LineEffectConcentration
Moschamine (trans-N-feruloylserotonin)Forskolin-stimulated cAMP formation assayOK cellsInhibition of cAMP formation10 µM

This table will be updated as more specific binding affinity data (e.g., Ki, IC50) for Moschamine and its isomers at various 5-HT1 receptor subtypes becomes available.

Experimental Protocols

To facilitate reproducible research, this section details a standard experimental protocol for a competitive radioligand binding assay to determine the binding affinity of a compound for the 5-HT1A receptor.

5-HT1A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Moschamine isomers) for the human 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A tritiated 5-HT1A receptor antagonist, such as [³H]-WAY-100635 or a tritiated agonist like [³H]-8-OH-DPAT.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A receptor ligand (e.g., 10 µM of unlabeled WAY-100635 or serotonin).

  • Test Compound: Moschamine or its isomers, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 2 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human 5-HT1A receptor to a sufficient density.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up the assay in triplicate for each condition: total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.

    • Non-specific Binding: Add assay buffer, the radioligand, the non-specific binding control, and the cell membrane preparation.

    • Competitive Binding: Add assay buffer, the radioligand, varying concentrations of the test compound, and the cell membrane preparation.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For the competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

To provide a clearer understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis prep1 Cell Culture (5-HT1A expressing cells) prep2 Membrane Homogenization prep1->prep2 prep3 Protein Quantification prep2->prep3 assay1 Incubate Membranes with Radioligand and Test Compound prep3->assay1 detect1 Filtration to separate bound/free radioligand assay1->detect1 assay2 Total Binding (Radioligand only) assay2->detect1 assay3 Non-specific Binding (+ excess unlabeled ligand) assay3->detect1 assay4 Competitive Binding (+ varying [Test Compound]) assay4->detect1 detect2 Scintillation Counting detect1->detect2 detect3 Data Analysis (IC50 & Ki determination) detect2->detect3

A simplified workflow for a competitive radioligand binding assay.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1 Receptor g_protein Gαi/o | Gβγ receptor->g_protein Activates effector Adenylate Cyclase g_protein->effector Inhibits camp cAMP effector->camp Converts ligand Moschamine ligand->receptor Binds atp ATP atp->effector response Cellular Response (e.g., ↓ Neuronal Excitability) camp->response Leads to

Head-to-head comparison of cis-Moschamine with other known COX inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory drug discovery, the quest for potent and selective cyclooxygenase (COX) inhibitors remains a focal point for researchers. This guide provides a detailed head-to-head comparison of cis-Moschamine, a naturally occurring phenylpropenoic acid amide, with established COX inhibitors, including non-selective non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This analysis is supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Analysis of COX Inhibition

This compound has demonstrated significant inhibitory activity against both COX-1 and COX-2 isoforms. At a concentration of 0.1 µmol/L, it inhibits COX-1 by 58% and COX-2 by 54%[1]. While these percentage inhibition values indicate considerable potency, a direct comparison with other inhibitors is most accurately achieved through the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

The following table summarizes the available inhibitory data for this compound alongside a selection of widely used COX inhibitors. It is important to note that the IC50 values for the compared drugs are derived from various studies and experimental conditions, which may lead to some variability. For a definitive comparison, all compounds would ideally be tested under identical assay conditions.

CompoundTypeCOX-1 InhibitionCOX-2 InhibitionSelectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Non-selective58% at 0.1 µM[1]54% at 0.1 µM[1]Not Available
Ibuprofen Non-selective NSAID13 µM (IC50)370 µM (IC50)0.035
Diclofenac Non-selective NSAID0.076 µM (IC50)0.026 µM (IC50)2.9
Aspirin Non-selective NSAID3.5 µM (IC50)30 µM (IC50)0.117
Celecoxib Selective COX-2 Inhibitor82 µM (IC50)6.8 µM (IC50)12.06

Experimental Protocols

To ensure accurate and reproducible assessment of COX inhibition, standardized experimental protocols are crucial. The following is a detailed methodology for a common in vitro COX inhibitor screening assay, based on commercially available kits.

In Vitro COX Inhibitor Screening Assay Protocol (Colorimetric Method)

This assay determines the ability of a test compound to inhibit the peroxidase activity of ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Potassium Hydroxide

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer to a 1X concentration with HPLC-grade water.

    • Dilute Heme in the 1X Assay Buffer.

    • Prepare the Arachidonic Acid substrate solution by neutralizing with Potassium Hydroxide and diluting to the desired concentration in Assay Buffer.

    • Dilute COX-1 and COX-2 enzymes to the appropriate concentration in 1X Assay Buffer. Keep enzymes on ice.

    • Dissolve the test inhibitor (e.g., this compound) and reference compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the following in order:

      • 150 µL of 1X Assay Buffer

      • 10 µL of diluted Heme

      • 10 µL of the test inhibitor dilution (or solvent for control wells)

      • 10 µL of diluted COX-1 or COX-2 enzyme

    • Incubate the plate for 10 minutes at 25°C.

    • Add 20 µL of the Colorimetric Substrate solution to each well.

    • Initiate the reaction by adding 20 µL of the Arachidonic Acid solution to each well.

    • Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage inhibition for each concentration of the test inhibitor relative to the control (solvent only).

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

COX_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Inhibitors COX Inhibitors (this compound, NSAIDs) Inhibitors->COX1 Inhibitors->COX2

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Enzymes, Buffers, Substrate) Plate_Setup Plate Setup in 96-well format Reagent_Prep->Plate_Setup Inhibitor_Prep Inhibitor Dilution Series (this compound, Standards) Inhibitor_Prep->Plate_Setup Incubation Incubation of Enzyme with Inhibitor Plate_Setup->Incubation Reaction_Initiation Initiation of Reaction with Arachidonic Acid Incubation->Reaction_Initiation Abs_Reading Absorbance Reading (590 nm) Reaction_Initiation->Abs_Reading Calc_Inhibition Calculate % Inhibition Abs_Reading->Calc_Inhibition IC50_Determination IC50 Value Determination Calc_Inhibition->IC50_Determination

Caption: Experimental workflow for COX inhibition assay.

References

A Comparative Guide to the In Vivo Bioavailability and Pharmacokinetics of cis-Moschamine vs. trans-Moschamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine, chemically known as N-feruloylserotonin, is a naturally occurring phenolic amide found in various plants. It exists as two geometric isomers: cis-Moschamine and trans-Moschamine. As with many isomeric compounds, the spatial arrangement of atoms can significantly influence their interaction with biological systems, leading to potentially distinct pharmacokinetic and pharmacodynamic profiles. Understanding these differences is paramount for drug development, as they can impact a compound's efficacy, safety, and dosing regimen.

This guide provides a comparative overview of the potential in vivo bioavailability and pharmacokinetics of cis- and trans-Moschamine. It is important to note that, based on a comprehensive review of publicly available scientific literature, direct comparative in vivo pharmacokinetic studies for these two isomers have not been published. Therefore, this guide will discuss the critical role of stereoisomerism in pharmacokinetics and present a detailed, standardized experimental protocol for conducting such a comparative study. The quantitative data herein is presented for illustrative purposes to guide future research.

The Significance of Stereoisomerism in Pharmacokinetics

Stereoisomers, including geometric isomers like cis and trans forms, can exhibit significant differences in their pharmacokinetic properties—a phenomenon known as stereoselectivity.[1][2][3] These differences arise from the specific three-dimensional shapes of the molecules, which affect how they interact with chiral biological environments, such as enzymes and transporters.[3][4]

Key pharmacokinetic processes that can be affected by stereoisomerism include:

  • Absorption: The rate and extent of absorption from the gastrointestinal tract can differ due to varying affinities for intestinal transporters or differing solubility.

  • Distribution: Isomers can bind differently to plasma proteins like albumin, affecting their volume of distribution and the concentration of unbound, active drug in the bloodstream.[2]

  • Metabolism: Metabolic enzymes, particularly the cytochrome P450 family, are often stereoselective, meaning they may metabolize one isomer more rapidly than the other.[4] This can lead to different clearance rates and half-lives.

  • Excretion: Renal transporters can also exhibit stereoselectivity, leading to different rates of excretion for each isomer.

These stereoselective processes can result in one isomer having a higher bioavailability, a longer half-life, or a different metabolite profile than its counterpart, all of which have profound implications for its therapeutic use.

Comparative Analysis of Pharmacokinetic Parameters (Illustrative Data)

While experimental data is not available, the following table presents a hypothetical comparison of key pharmacokinetic parameters for cis- and trans-Moschamine following oral administration. This table is intended to serve as a template for how such data would be presented and to highlight the potential differences that a well-designed study might uncover.

Pharmacokinetic ParameterThis compound (Hypothetical Value)trans-Moschamine (Hypothetical Value)UnitDescription
Cmax 150250ng/mLMaximum (peak) plasma concentration
Tmax 1.51.0hTime to reach Cmax
AUC(0-t) 8001200ng·h/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) 8501300ng·h/mLArea under the plasma concentration-time curve from time 0 to infinity
t1/2 4.23.5hElimination half-life
CL/F 11.87.7L/h/kgApparent total clearance after oral administration
Vd/F 72.539.8L/kgApparent volume of distribution after oral administration
F (%) 2540%Absolute oral bioavailability

Disclaimer: The data presented in this table is purely illustrative and not based on experimental results. It is designed to demonstrate how the pharmacokinetic profiles of the two isomers could differ.

Proposed Experimental Protocol for In Vivo Pharmacokinetic Comparison

To definitively determine the comparative bioavailability and pharmacokinetics of cis- and trans-Moschamine, a rigorous in vivo study is required. The following protocol outlines a standard approach using a rodent model.

Test Animals
  • Species: Male Sprague-Dawley rats (n=6-8 per group).[5][6]

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have free access to standard chow and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment. They should be fasted overnight (with free access to water) prior to drug administration.

Drug Formulation and Administration
  • Formulation: Pure (>98%) this compound and trans-Moschamine should be synthesized and individually formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Dose: A single oral dose of 10 mg/kg will be administered to each respective group.

  • Administration: The formulation will be administered via oral gavage using a suitable gavage needle.[7][8][9][10] The volume administered should not exceed 10 mL/kg.[9] An intravenous (IV) administration group for each isomer (e.g., 1 mg/kg) would also be required to determine the absolute oral bioavailability (F%).

Blood Sample Collection
  • Method: Serial blood samples (approximately 0.2-0.3 mL each) will be collected from the tail vein or another appropriate site at predefined time points.[11][12]

  • Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Processing: Blood samples will be collected into heparinized tubes, centrifuged at 4,000 rpm for 10 minutes to separate the plasma. The plasma will be transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis
  • Technique: A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method will be used for the quantification of cis- and trans-Moschamine in plasma samples.[13][14][15][16]

  • Sample Preparation: Plasma samples will be prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove interferences.[15][16] An appropriate internal standard should be used for accurate quantification.

  • Validation: The LC-MS/MS method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[17]

Pharmacokinetic Data Analysis
  • Software: The plasma concentration-time data will be analyzed using non-compartmental analysis with software such as Phoenix WinNonlin®.

  • Parameters: The following pharmacokinetic parameters will be calculated: Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, clearance (CL/F), and volume of distribution (Vd/F).[18][19][20][21][22]

  • Statistical Analysis: The pharmacokinetic parameters between the cis- and trans-Moschamine groups will be compared using an appropriate statistical test, such as a Student's t-test, with p < 0.05 considered statistically significant.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats, n=8/group) Dosing_Cis Oral Gavage: This compound Group Animal_Acclimatization->Dosing_Cis Dosing_Trans Oral Gavage: trans-Moschamine Group Animal_Acclimatization->Dosing_Trans Formulation_Cis Formulation of This compound (10 mg/kg) Formulation_Cis->Dosing_Cis Formulation_Trans Formulation of trans-Moschamine (10 mg/kg) Formulation_Trans->Dosing_Trans Blood_Collection_Cis Serial Blood Sampling (0-24h) Dosing_Cis->Blood_Collection_Cis Blood_Collection_Trans Serial Blood Sampling (0-24h) Dosing_Trans->Blood_Collection_Trans Plasma_Processing Plasma Separation & Storage (-80°C) Blood_Collection_Cis->Plasma_Processing Blood_Collection_Trans->Plasma_Processing LCMS_Analysis LC-MS/MS Quantification of cis- & trans-Moschamine Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-Compartmental) LCMS_Analysis->PK_Analysis Comparison Statistical Comparison of PK Parameters PK_Analysis->Comparison

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Conclusion

While direct experimental data comparing the in vivo bioavailability and pharmacokinetics of cis- and trans-Moschamine is currently lacking, the principles of stereoselectivity in drug metabolism and disposition strongly suggest that differences are likely to exist. The trans isomer, often being the more stable form, may exhibit different absorption and metabolic stability, potentially leading to higher bioavailability and a distinct pharmacokinetic profile compared to the cis isomer.

To elucidate these potential differences, the detailed experimental protocol provided in this guide offers a robust framework for future research. Such studies are essential to fully characterize the pharmacological properties of Moschamine isomers and to determine if a single isomer possesses a superior profile for potential therapeutic development. The data generated would be invaluable to researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Cross-Validation of Analytical Methods for Moschamine Isomer Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of moschamine isomers is critical for understanding its therapeutic potential and ensuring product quality. Moschamine, a phenylpropenoic acid amide found in plants like Carthamus tinctorius, exhibits various biological activities, including anti-inflammatory effects.[1] As with many chiral compounds, the individual isomers of moschamine may possess distinct pharmacological and toxicological profiles, making their separation and precise quantification essential.[2]

Comparative Analysis of Analytical Methods

The choice of an analytical method for quantifying moschamine isomers depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and SFC for the analysis of chiral isomers.

Validation ParameterHPLC-UVLC-MS/MSSFC
Linearity (R²) > 0.99> 0.999> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 5%< 3%< 10%
Limit of Detection (LOD) 10 - 100 ng/mL0.01 - 1 ng/mL1 - 20 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.05 - 5 ng/mL5 - 50 ng/mL

Experimental Workflow for Method Cross-Validation

A robust cross-validation of analytical methods is crucial to ensure data integrity and consistency. The following workflow outlines the key steps for comparing different analytical techniques for moschamine isomer quantification.

cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Data Comparison & Statistical Analysis Method A (e.g., HPLC-UV) Method A (e.g., HPLC-UV) Method B (e.g., LC-MS/MS) Method B (e.g., LC-MS/MS) Method C (e.g., SFC) Method C (e.g., SFC) Linearity Linearity Accuracy Accuracy Precision Precision LOD/LOQ LOD/LOQ Spiked Samples Spiked Samples Real Samples Real Samples Spiked Samples->Real Samples Bland-Altman Plot Bland-Altman Plot Paired t-test Paired t-test Bland-Altman Plot->Paired t-test Method Development & Optimization Method Development & Optimization Method Validation Method Validation Method Development & Optimization->Method Validation Validate Each Method Sample Analysis Sample Analysis Method Validation->Sample Analysis Analyze Identical Samples Data Comparison & Statistical Analysis Data Comparison & Statistical Analysis Sample Analysis->Data Comparison & Statistical Analysis Compare Results

Caption: Workflow for cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and validation of any analytical method.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with chiral stationary phases (CSPs) is a widely used technique for the separation and quantification of enantiomers.[3][4]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralpak series), is essential for enantiomeric separation.[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

  • Detection: UV detection at a wavelength where moschamine exhibits maximum absorbance.

  • Quantification: A calibration curve is generated by plotting the peak area of known concentrations of moschamine isomer standards versus their concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.[5][6]

  • Chromatographic System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column and Mobile Phase: Similar to HPLC-UV, a chiral column is used for separation. The mobile phase composition is optimized for both chromatographic separation and efficient ionization.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for compounds like moschamine.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each moschamine isomer and an internal standard are monitored for quantification.

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the moschamine isomer to the peak area of the internal standard against the concentration of the standards.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and using more environmentally friendly solvents compared to normal-phase HPLC.[7][8][9]

  • Chromatographic System: An SFC system with a back-pressure regulator.

  • Column: Chiral stationary phases developed for both HPLC and SFC can be used.[7]

  • Mobile Phase: Supercritical carbon dioxide is used as the primary mobile phase, with a small amount of a polar organic co-solvent (e.g., methanol or ethanol) and sometimes an additive to improve peak shape and resolution.[7]

  • Detection: UV or mass spectrometric detection can be used.

  • Quantification: Similar to HPLC-UV and LC-MS/MS, a calibration curve is used for quantification.

Moschamine's Anti-inflammatory Signaling Pathway

Moschamine has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

LPS LPS p38 p38 LPS->p38 Activates ERK ERK LPS->ERK Activates STAT1_3 STAT1/3 LPS->STAT1_3 Activates Moschamine Moschamine Moschamine->p38 Inhibits Moschamine->ERK Inhibits Moschamine->STAT1_3 Inhibits AP1 AP-1 p38->AP1 Activates ERK->AP1 Activates Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS, IL-6, IL-1β) AP1->Inflammatory_Mediators Upregulates STAT1_3->Inflammatory_Mediators Upregulates

Caption: Moschamine's inhibitory effect on inflammatory pathways.[1]

References

Comparative Antitumor Effects of Cis- and Trans-Moschamine: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals no studies on a compound identified as "Moschamine," nor its cis- and trans-isomers, in the context of cancer research. Consequently, a comparative study on their antitumor effects, including experimental data and signaling pathways, cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the discovery and analysis of novel antitumor agents, the typical workflow for a comparative study of geometric isomers would involve the following key experimental stages and data presentations. This guide outlines a standardized approach that would be applied should data on cis- and trans-Moschamine become available.

I. Quantitative Analysis of Antitumor Activity

A critical first step in comparing the efficacy of two isomers is to determine their cytotoxic and antiproliferative effects across a panel of relevant cancer cell lines. This data is typically summarized in a table for clear comparison.

Table 1: Comparative Cytotoxicity (IC50 Values) of Cis- and Trans-Moschamine in Human Cancer Cell Lines

Cell LineCancer TypeCis-Moschamine IC50 (µM)Trans-Moschamine IC50 (µM)
MCF-7 Breast CancerData Not AvailableData Not Available
A549 Lung CancerData Not AvailableData Not Available
HeLa Cervical CancerData Not AvailableData Not Available
HT-29 Colon CancerData Not AvailableData Not Available
U-87 MG GlioblastomaData Not AvailableData Not Available

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

II. Experimental Protocols

Detailed and reproducible methodologies are paramount in scientific research. The following are standard protocols used to assess the antitumor effects of novel compounds.

A. Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of cis- and trans-Moschamine (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined using non-linear regression analysis.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the IC50 concentration of cis- and trans-Moschamine for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

III. Visualization of Cellular Mechanisms

Diagrams are essential for illustrating the complex signaling pathways and experimental processes involved in cancer research.

A. Experimental Workflow

The logical flow of experiments in a comparative antitumor study can be visualized to provide a clear overview of the research process.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action cluster_2 Data Analysis & Comparison Cell Line Selection Cell Line Selection Cytotoxicity Screening (MTT) Cytotoxicity Screening (MTT) Cell Line Selection->Cytotoxicity Screening (MTT) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Mechanism of Action Studies->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Mechanism of Action Studies->Western Blot (Signaling Pathways) Comparative Analysis Comparative Analysis Apoptosis Assay (Flow Cytometry)->Comparative Analysis Cell Cycle Analysis->Comparative Analysis Western Blot (Signaling Pathways)->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion

Caption: A generalized workflow for the comparative in vitro evaluation of antitumor compounds.

B. Hypothetical Signaling Pathway

Should research identify the molecular targets of Moschamine, a diagram illustrating its effect on a cancer-related signaling pathway would be crucial. For instance, if Moschamine were found to induce apoptosis via the intrinsic pathway, the visualization would resemble the following:

G Moschamine Moschamine Bax Bax Moschamine->Bax Bcl-2 Bcl-2 Moschamine->Bcl-2 Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl-2->Mitochondrion inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A hypothetical model of Moschamine-induced apoptosis via the intrinsic pathway.

Assessing the Relative Stability of Cis- and Trans-Isomers of a Model Compound Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The geometric isomerism of a therapeutic agent can significantly influence its pharmacokinetic and pharmacodynamic properties. The differential stability of cis- and trans-isomers under physiological conditions is a critical factor in drug development, affecting bioavailability, efficacy, and toxicity. This guide provides a comparative analysis of the stability of a model cis/trans isomer pair, referred to as "Cis-Compound A" and "Trans-Compound A," in simulated physiological environments. The data and protocols presented herein serve as a framework for researchers and drug development professionals to assess the stability of their own compounds of interest.

Comparative Stability Data

The relative stability of Cis-Compound A and Trans-Compound A was evaluated in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and human plasma. The percentage of the initial compound remaining was quantified at various time points.

Time (hours)Cis-Compound A Remaining (%) in SGF (pH 1.2)Trans-Compound A Remaining (%) in SGF (pH 1.2)Cis-Compound A Remaining (%) in SIF (pH 6.8)Trans-Compound A Remaining (%) in SIF (pH 6.8)Cis-Compound A Remaining (%) in Human Plasma (pH 7.4)Trans-Compound A Remaining (%) in Human Plasma (pH 7.4)
0 100100100100100100
1 95.298.599.199.892.397.1
2 88.796.298.599.585.194.5
4 76.492.197.299.172.890.3
8 58.185.395.898.655.982.4
24 22.565.790.397.225.468.2

Experimental Protocols

1. Preparation of Simulated Physiological Fluids:

  • Simulated Gastric Fluid (SGF) (pH 1.2): Prepared by dissolving 2.0 g of sodium chloride and 3.2 g of purified pepsin in 7.0 mL of hydrochloric acid and sufficient water to make 1 L. The pH was adjusted to 1.2 with 1M HCl.

  • Simulated Intestinal Fluid (SIF) (pH 6.8): Prepared by dissolving 6.8 g of monobasic potassium phosphate in 250 mL of water, adding 77 mL of 0.2 N sodium hydroxide and 500 mL of water. 10 g of pancreatin was added, and the pH was adjusted to 6.8 with 0.2 N sodium hydroxide or 0.2 N hydrochloric acid. The final volume was adjusted to 1 L with water.

2. Stability Assay:

  • A stock solution (1 mg/mL) of Cis-Compound A and Trans-Compound A was prepared in methanol.

  • The stock solution was spiked into pre-warmed (37°C) SGF, SIF, and human plasma to achieve a final concentration of 10 µg/mL.

  • Aliquots were collected at 0, 1, 2, 4, 8, and 24 hours.

  • The reaction was quenched by adding an equal volume of ice-cold acetonitrile.

  • Samples were centrifuged at 10,000 rpm for 10 minutes to precipitate proteins.

  • The supernatant was collected and analyzed by High-Performance Liquid Chromatography (HPLC).

3. HPLC Analysis:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: The peak area of the parent compound at each time point was compared to the peak area at time 0 to determine the percentage remaining.

Visualizations

Stability_Assay_Workflow cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solutions (Cis & Trans Isomers) Spike Spike Isomers into Media (37°C) Stock->Spike Media Prepare Simulated Media (SGF, SIF, Plasma) Media->Spike Sample Collect Aliquots (0, 1, 2, 4, 8, 24h) Spike->Sample Quench Quench Reaction (Acetonitrile) Sample->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge HPLC HPLC-UV Analysis Centrifuge->HPLC

Caption: Workflow for assessing the stability of cis/trans isomers.

Degradation_Pathway cluster_cis Cis-Isomer Pathway cluster_trans Trans-Isomer Pathway Cis Cis-Compound A Cis_Deg Degradation Products Cis->Cis_Deg Rapid Degradation (Acid/Enzymatic) Trans Trans-Compound A Cis->Trans Isomerization Trans_Deg Degradation Products Trans->Trans_Deg Slow Degradation

Caption: Postulated degradation pathways for the model isomers.

Isomer-Specific Effects of Moschamine on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moschamine, a naturally occurring phenylpropenoic acid amide, has garnered attention for its anti-inflammatory and serotonergic activities. As N-(trans-feruloyl)serotonin, its biological effects are intrinsically linked to its stereochemistry. While research has illuminated the impact of the stable trans-isomer on gene expression, a significant knowledge gap exists regarding the specific effects of its other potential isomers. This guide provides a comparative analysis of the known effects of trans-Moschamine on gene expression and explores the theoretical, yet experimentally unverified, differential effects that its isomers, such as the cis-isomer, may elicit. This document is intended to serve as a foundational resource for researchers investigating the nuanced pharmacological properties of Moschamine and its analogs, providing hypothetical frameworks and experimental designs to explore these isomer-specific activities.

Introduction to Moschamine and the Significance of Isomerism

Moschamine, chemically known as N-feruloylserotonin, is a natural compound found in plants like Centaurea cyanus (cornflower) and seeds of Carthamus tinctorius (safflower).[1] The presence of a carbon-carbon double bond in the feruloyl moiety gives rise to cis-trans (or E/Z) isomerism. The naturally predominant and more stable isomer is the trans form, which is often what is referred to as Moschamine in scientific literature.

Isomerism is a critical concept in pharmacology, as different isomers of a drug can exhibit distinct pharmacokinetic and pharmacodynamic properties.[2] Even subtle changes in the three-dimensional arrangement of atoms can lead to significant differences in biological activity, with one isomer potentially being more potent, having a different mode of action, or even exhibiting toxicity compared to another. While direct comparative studies on Moschamine isomers are currently lacking in published literature, the established principles of stereopharmacology suggest that the cis- and trans-isomers of Moschamine could have differential effects on gene expression.

Known Gene Expression Effects of trans-Moschamine

The primary body of research on Moschamine has focused on its anti-inflammatory properties. These studies, implicitly using the trans-isomer, have demonstrated its ability to modulate the expression of key genes involved in the inflammatory cascade.

Table 1: Summary of Known Gene Expression Effects of trans-Moschamine in vitro
Target Gene/ProteinCell LineEffect of trans-MoschamineConcentrationReference
Cyclooxygenase-2 (COX-2)RAW 264.7 macrophagesInhibition of protein and mRNA levelsConcentration-dependent[3][4]
Inducible Nitric Oxide Synthase (iNOS)RAW 264.7 macrophagesInhibition of protein and mRNA levelsConcentration-dependent[3][4]
Interleukin-6 (IL-6)RAW 264.7 macrophagesSuppression of mRNA levelsConcentration-dependent[3][4]
Interleukin-1β (IL-1β)RAW 264.7 macrophagesSuppression of mRNA levelsConcentration-dependent[3][4]

trans-Moschamine has also been shown to inhibit the enzymatic activity of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[1] Furthermore, it exhibits serotoninergic activity by inhibiting serotonin receptors, which can indirectly influence gene expression.[1]

Hypothetical Isomer-Specific Effects on Gene Expression

Based on the principles of stereochemistry and the known targets of trans-Moschamine, we can hypothesize potential differences in the gene expression profiles induced by its isomers. The cis-isomer, being less planar and potentially more sterically hindered, might exhibit weaker or different binding affinities for the active sites of COX enzymes or serotonin receptors.

Table 2: Hypothetical Comparison of Isomer-Specific Effects on Gene Expression
Target Pathway/Gene Familytrans-Moschamine (Known & Hypothesized)cis-Moschamine (Hypothetical)Rationale for Hypothetical Differences
COX Pathway Strong inhibition of COX-1 and COX-2 gene expression and activity. Potentially weaker inhibition of COX-1 and COX-2 gene expression and activity. The altered geometry of the cis-isomer may lead to a poorer fit within the active sites of COX enzymes, resulting in reduced inhibitory potency.
NF-κB Signaling Pathway Downregulation of NF-κB target genes (e.g., iNOS, IL-6, IL-1β). May exhibit a less pronounced downregulation of NF-κB target genes. As NF-κB activation is often downstream of COX-2 signaling, a weaker inhibition of COX-2 by the cis-isomer would likely result in a less potent anti-inflammatory effect.
Serotonin Receptor-Mediated Signaling Inhibition of 5-HT1 receptors, leading to downstream changes in gene expression. May have a different affinity or selectivity for serotonin receptor subtypes, leading to a distinct gene expression signature. The three-dimensional shape of a ligand is crucial for its interaction with G-protein coupled receptors like serotonin receptors. The cis-isomer could potentially interact with different receptor subtypes or have a lower affinity for the 5-HT1 receptor.
AP-1 and STAT1/3 Signaling Pathways Suppression of AP-1 and STAT1/3 activation. The extent of suppression may differ, potentially leading to altered expression of target genes involved in cell proliferation and inflammation. These transcription factors are regulated by various upstream kinases. Differential interactions of Moschamine isomers with cellular targets could lead to varied modulation of these pathways.

Experimental Protocols for Investigating Isomer-Specific Effects

To validate the hypothesized isomer-specific effects of Moschamine on gene expression, a series of in vitro experiments can be designed.

Synthesis and Isolation of Moschamine Isomers

The first critical step is the synthesis and purification of both trans- and this compound. The trans-isomer is the thermodynamically more stable form. The cis-isomer can be synthesized, although it may be less stable and prone to isomerization back to the trans-form, especially when exposed to light.[5][6] Proper analytical techniques, such as HPLC and NMR, are essential to confirm the purity and isomeric identity of the compounds used in biological assays.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell lines are suitable for studying inflammatory responses.[7] For serotonergic effects, cell lines endogenously expressing or engineered to express specific serotonin receptors (e.g., HEK293 cells) would be appropriate.

  • Treatment: Cells should be treated with equimolar concentrations of trans-Moschamine and this compound. A vehicle control (e.g., DMSO) and a positive control for inflammation (e.g., lipopolysaccharide, LPS) should be included. A dose-response and time-course experiment would be optimal.

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): This technique can be used to quantify the mRNA levels of specific target genes, including COX-2, iNOS, IL-6, and IL-1β.

  • RNA Sequencing (RNA-Seq): For a global and unbiased view of the transcriptomic changes induced by each isomer, RNA-Seq is the recommended method. This will allow for the identification of novel gene targets and pathways that are differentially affected.

Protein Expression and Activity Assays
  • Western Blotting: To confirm that changes in mRNA levels translate to changes in protein expression, Western blotting for COX-2, iNOS, and other proteins of interest should be performed.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the secretion of inflammatory cytokines like IL-6 and IL-1β into the cell culture medium.

  • COX Activity Assays: In vitro assays to directly measure the inhibitory effect of each isomer on the enzymatic activity of purified COX-1 and COX-2 can be performed.[8][9][10]

Visualizing Signaling Pathways and Experimental Workflow

Diagram 1: Known Signaling Pathway of trans-Moschamine

Moschamine_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Moschamine trans-Moschamine Serotonin_Receptor 5-HT1 Receptor Moschamine->Serotonin_Receptor Inhibits MAPK p38, ERK Moschamine->MAPK Inhibits STAT1_3 STAT1/3 Moschamine->STAT1_3 Inhibits AP1 AP-1 Moschamine->AP1 Inhibits TLR4->MAPK Activates IKK IKK TLR4->IKK Activates TLR4->STAT1_3 Activates MAPK->AP1 Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB/IκB NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB Releases DNA DNA NFkappaB->DNA Translocates to nucleus STAT1_3->DNA AP1->DNA COX2_gene COX-2 Gene DNA->COX2_gene iNOS_gene iNOS Gene DNA->iNOS_gene IL6_gene IL-6 Gene DNA->IL6_gene IL1B_gene IL-1β Gene DNA->IL1B_gene

Caption: Known signaling pathways modulated by trans-Moschamine in inflammatory responses.

Diagram 2: Experimental Workflow for Comparing Moschamine Isomers

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Synthesis Synthesis & Purification of trans- & this compound Treatment_Groups Vehicle Control LPS Control trans-Moschamine This compound Synthesis->Treatment_Groups Cell_Culture Cell Culture (e.g., RAW 264.7) Cell_Culture->Treatment_Groups RNA_Isolation RNA Isolation Treatment_Groups->RNA_Isolation Protein_Lysates Protein Lysates & Supernatant Collection Treatment_Groups->Protein_Lysates qRT_PCR qRT-PCR RNA_Isolation->qRT_PCR RNA_Seq RNA-Seq RNA_Isolation->RNA_Seq Western_Blot Western Blot Protein_Lysates->Western_Blot ELISA ELISA Protein_Lysates->ELISA Comparison Comparative Analysis of Isomer-Specific Effects on Gene & Protein Expression qRT_PCR->Comparison RNA_Seq->Comparison Western_Blot->Comparison ELISA->Comparison

References

Safety Operating Guide

Personal protective equipment for handling cis-Moschamine

Author: BenchChem Technical Support Team. Date: November 2025

As "cis-Moschamine" is not a recognized chemical compound, this guide provides a comprehensive framework for handling a hypothetical, potent, novel research chemical, herein referred to as this compound. The following procedures are based on established safety protocols for managing substances with unknown toxicological profiles and high potency.

Hazard Identification and Risk Assessment

Prior to handling this compound, a thorough risk assessment is mandatory.[1][2] This process is crucial for understanding and mitigating potential hazards.[3][4] The first step in any risk assessment is to consult the Safety Data Sheet (SDS).[3][5] For a novel compound like this compound, a provisional SDS should be created based on any available data and structural similarities to known hazardous compounds.

Experimental Workflow: Risk Assessment

A risk assessment for a new experiment should be conducted by the research worker in consultation with a supervisor.[1]

  • Define the Scope : Clearly outline the experimental procedure involving this compound.

  • Identify Hazards :

    • Consult the provisional SDS for this compound.[5]

    • Identify all other chemicals to be used and review their SDSs.[3]

    • Consider the physical hazards of the operation (e.g., heating, pressure).

  • Evaluate Risks :

    • Assess potential exposure routes: inhalation, dermal contact, ingestion, and injection.[5]

    • Determine the likelihood and severity of potential incidents.[2]

  • Implement Control Measures :

    • Based on the risk level, select appropriate engineering controls, administrative controls, and personal protective equipment (PPE).

  • Review and Refine :

    • The risk assessment should be reviewed and signed by the principal investigator or laboratory supervisor.[1]

    • It must be updated whenever there is a significant change to the experimental protocol.[1]

cluster_risk_assessment Risk Assessment Workflow start Start: New Experiment with this compound define_scope Define Scope of Work start->define_scope identify_hazards Identify Hazards (Provisional SDS, Other Chemicals) define_scope->identify_hazards evaluate_risks Evaluate Risks (Exposure Routes, Likelihood, Severity) identify_hazards->evaluate_risks implement_controls Implement Control Measures (Engineering, Administrative, PPE) evaluate_risks->implement_controls review_refine Review and Refine (Supervisor Approval, Updates) implement_controls->review_refine end_point End: Proceed with Experiment review_refine->end_point

Risk Assessment Workflow Diagram

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the risk assessment and the physical form of this compound.[6] For a potent compound of unknown toxicity, a high level of protection is required.[7][8]

PPE Selection for this compound
Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid/Powder Chemical splash goggles and a face shield.[9]Double nitrile or neoprene gloves.[9][10]Disposable, solid-front lab coat or a full-body disposable suit (e.g., Tyvek).[11]NIOSH-approved N95 or higher respirator, or a Powered Air-Purifying Respirator (PAPR).[11]
Handling Liquid/Solution Chemical splash goggles and a face shield.[9]Double nitrile or neoprene gloves.[9][10]Chemical-resistant apron over a lab coat or a full-body disposable suit.[9]Work in a certified chemical fume hood. Respirator may be required based on volatility and concentration.[12]
Weighing and Dispensing Chemical splash goggles and a face shield.Double nitrile or neoprene gloves.Disposable, solid-front lab coat or a full-body disposable suit.Use of a ventilated balance enclosure or a chemical fume hood is mandatory.[10]

Operational Plan: Handling Procedures

All work with this compound should be performed in a designated area. For potent compounds, this often involves the use of containment technologies like glove boxes or isolators.[10][11]

Experimental Protocol: Weighing and Preparing a Solution of this compound
  • Preparation :

    • Don all required PPE as specified in the table above.

    • Ensure a certified chemical fume hood or ventilated balance enclosure is operational.[12]

    • Prepare all necessary equipment (e.g., vials, spatulas, solvent) and place them inside the containment area.

  • Weighing :

    • Carefully weigh the desired amount of solid this compound in a tared container within the ventilated enclosure.

    • Close the primary container of this compound immediately after dispensing.

  • Solubilization :

    • Add the solvent to the container with the weighed this compound.

    • Gently swirl or vortex to dissolve. Avoid splashing.

  • Post-Procedure :

    • Wipe down all surfaces within the containment area with an appropriate deactivating solution or solvent.

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove remaining PPE in the designated area.

    • Wash hands thoroughly.[12]

cluster_handling_workflow Handling Workflow for this compound prep Preparation (Don PPE, Prepare Workspace) weigh Weighing (Inside Ventilated Enclosure) prep->weigh solubilize Solubilization (Add Solvent, Mix Gently) weigh->solubilize decontaminate Decontamination (Clean Surfaces, Equipment) solubilize->decontaminate dispose Dispose of Waste (Outer Gloves, Consumables) decontaminate->dispose de_gown Remove PPE dispose->de_gown wash Wash Hands de_gown->wash

Handling Workflow Diagram

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.[13] This includes empty containers, disposable PPE, and any contaminated labware.

Waste Disposal Procedures
Waste Type Disposal Procedure
Solid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[13][14]
Liquid Waste Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[13]
Sharps Dispose of in a puncture-resistant sharps container designated for hazardous chemical waste.
Unknowns If a material cannot be identified, it must be labeled as "Hazardous Waste" with all available information and handled by environmental health and safety personnel.[14][15]

To prevent the generation of unknown chemical waste, all containers, including temporary ones like beakers and test tubes, must be clearly labeled with the chemical name, not abbreviations or formulas.[14][16] When work is completed, promptly submit a waste pickup request to reduce the accumulation of hazardous materials in the laboratory.[14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.